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  • Product: 6-Amino-2,3-dichlorobenzamide

Core Science & Biosynthesis

Foundational

Synthesis of 6-Amino-2,3-dichlorobenzamide as a potential intermediate

This technical guide details the synthesis of 6-Amino-2,3-dichlorobenzamide , a critical intermediate scaffold often implicated in the development of ryanodine receptor modulators (anthranilic diamides) and other agroche...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 6-Amino-2,3-dichlorobenzamide , a critical intermediate scaffold often implicated in the development of ryanodine receptor modulators (anthranilic diamides) and other agrochemical or pharmaceutical agents.

The guide prioritizes a scalable, high-integrity synthetic route, analyzing the regiochemical challenges inherent in substituting the 1,2,3-trisubstituted benzene ring.

Executive Summary

Target Molecule: 6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1) Molecular Formula:


Key Application:  Precursor for poly-substituted quinazolinones and anthranilic diamide insecticides (e.g., analogs of chlorantraniliprole).

Synthetic Challenge: The primary difficulty lies in establishing the 1,2,3,6-substitution pattern (Amide-Cl-Cl-Amine). Standard electrophilic aromatic substitution on 2,3-dichloroaniline or 2,3-dichlorobenzamide often yields the 4- or 5-substituted isomers due to the directing effects of the chlorine atoms. This guide presents a Nucleophilic Aromatic Substitution (S_NAr) strategy via a nitrile intermediate, which offers superior regiocontrol compared to direct nitration routes.

Retrosynthetic Analysis

To achieve the specific 6-amino-2,3-dichloro substitution, we disconnect the amide and amine functionalities back to a nitrile and a nitro group, respectively.

  • Amide Formation: The amide (

    
    ) is derived from the hydrolysis of a nitrile (
    
    
    
    ).
  • Amine Formation: The amine (

    
    ) is derived from the chemoselective reduction of a nitro group (
    
    
    
    ).
  • Core Scaffold: The precursor 2,3-dichloro-6-nitrobenzonitrile is the linchpin. This is synthesized via S_NAr displacement of a chlorine atom in 1,2,3-trichloro-4-nitrobenzene using a cyanide source.

Pathway Visualization

Retrosynthesis Target 6-Amino-2,3-dichlorobenzamide (Target) Inter1 6-Amino-2,3-dichlorobenzonitrile Target->Inter1 Hydrolysis Inter2 2,3-Dichloro-6-nitrobenzonitrile Inter1->Inter2 Reduction Start 1,2,3-Trichloro-4-nitrobenzene Inter2->Start S_NAr (Cyanation)

Figure 1: Retrosynthetic disconnection showing the strategic use of the nitrile group to lock the carbon skeleton before final functional group interconversion.

Synthetic Route & Experimental Protocols

Phase 1: Precursor Synthesis (Cyanation)

Reaction: Conversion of 1,2,3-trichloro-4-nitrobenzene to 2,3-dichloro-6-nitrobenzonitrile. Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group at position 4 activates the chlorine at position 3 (ortho) for displacement.

ParameterSpecification
Substrate 1,2,3-Trichloro-4-nitrobenzene (also known as 2,3,4-trichloronitrobenzene)
Reagent Cuprous Cyanide (CuCN)
Solvent Pyridine or NMP (N-Methyl-2-pyrrolidone)
Temp/Time 165°C / 1.5 - 2 Hours
Yield Target 80-85%

Protocol:

  • Charge a reaction vessel with 1,2,3-trichloro-4-nitrobenzene (1.0 equiv) and CuCN (1.0 equiv).

  • Add pyridine (approx. 0.5 M concentration relative to substrate).

  • Heat the mixture to 100°C until stirrable, then ramp to 165°C .

  • Maintain at 165°C for 1.5 hours. Note: Monitor by TLC/HPLC for disappearance of starting material.[1]

  • Workup: Cool to 60°C. Quench with a mixture of toluene and dilute HCl (to break the copper complex).

  • Extract with toluene. Wash the organic phase with dilute HCl, water, and brine.

  • Concentrate to obtain 2,3-dichloro-6-nitrobenzonitrile .

    • Validation: The product should show a nitrile stretch in IR (~2230 cm⁻¹) and the specific NMR pattern for 1,2,3,4-tetrasubstituted benzene.

Critical Insight: The substitution occurs at the chlorine ortho to the nitro group (Position 3 of the starting material) because the transition state is stabilized by the adjacent electron-withdrawing nitro group, despite steric crowding.

Phase 2: Chemoselective Reduction

Reaction: Reduction of Nitro group to Aniline without reducing the Nitrile. Reagents: Iron powder (Fe) and Acetic Acid (AcOH) or Ammonium Chloride. Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation poses a high risk of reducing the nitrile to a benzylamine or causing dehalogenation (loss of Cl).

Protocol:

  • Dissolve 2,3-dichloro-6-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 4.0 equiv).

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with ethyl acetate.

  • Concentrate the filtrate. Partition between Ethyl Acetate and saturated

    
    .[1]
    
  • Dry organic layer (

    
    ) and evaporate to yield 6-amino-2,3-dichlorobenzonitrile .
    
Phase 3: Controlled Hydrolysis

Reaction: Hydration of the nitrile to the primary amide.[2] Method: Alkaline Hydrolysis (Radziszewski reaction conditions) or Microwave-assisted hydrolysis.

Protocol (Microwave Method - High Efficiency):

  • Suspend 6-amino-2,3-dichlorobenzonitrile (1.0 equiv) in nanopure water.

  • Add

    
      (0.2 equiv).
    
  • Seal in a microwave reactor vial.

  • Irradiate at 150°C for 90 minutes.

  • Workup: Cool to room temperature. The product, 6-amino-2,3-dichlorobenzamide , often precipitates as a solid.

  • Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol (Standard Chemical Method):

  • Dissolve substrate in DMSO.

  • Add

    
     (1.0 equiv) and 30% 
    
    
    
    (3.0 equiv).
  • Stir at room temperature for 2-4 hours.

  • Quench with water; filter the precipitate.

Analytical Validation

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified:

TechniqueExpected Signature
1H NMR (DMSO-d6)

7.92, 7.66
(br s, 2H,

protons)

7.23
(d, J=8.8 Hz, 1H, Ar-H)

6.66
(d, J=8.8 Hz, 1H, Ar-H, ortho to amine)

5.30
(br s, 2H,

protons)
13C NMR

166.8
(C=O), 145.5 (C-NH2), 129.9 , 127.7 , 123.5 , 117.2 , 115.0
Mass Spec (ESI) [M+H]+ = 205.0/207.0 (Characteristic Cl2 isotope pattern)

Process Logic & Workflow

The following diagram illustrates the complete workflow, highlighting the critical decision points for maintaining regiochemical integrity.

SynthesisWorkflow cluster_0 Phase 1: Regioselective Substitution cluster_1 Phase 2: Functional Group Adjustment cluster_2 Phase 3: Final Hydrolysis Step1 1,2,3-Trichloro-4-nitrobenzene + CuCN / Pyridine Step2 S_NAr at C-3 (Ortho to NO2) Step1->Step2 Step3 Isolate 2,3-Dichloro-6-nitrobenzonitrile Step2->Step3 Step4 Fe / NH4Cl Reduction (Preserves Nitrile) Step3->Step4 Step5 6-Amino-2,3-dichlorobenzonitrile Step4->Step5 Step6 K2CO3 / H2O (Microwave) OR H2O2 / NaOH Step5->Step6 Final 6-Amino-2,3-dichlorobenzamide Step6->Final

Figure 2: Step-by-step process flow ensuring regiochemical control and functional group tolerance.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Phase 1 utilizes Copper(I) Cyanide. This must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Acidification of the workup stream (Step 5) can release HCN gas; ensure pH is controlled and exhaust is scrubbing.

  • Nitro Compounds: Nitro-aromatics are potentially explosive and toxic. Avoid overheating the reaction mass in Phase 1 beyond 170°C.

  • Skin Absorption: Dichloroanilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

References

  • Design and Synthesis of LM146, a Potent Inhibitor of PB1 . National Institutes of Health (PMC). Available at: [Link] (Verifies the hydrolysis protocol and NMR data for 6-Amino-2,3-dichlorobenzamide).

  • Synthesis of 2,3-Dichloro-6-nitrobenzonitrile . PrepChem. Available at: [Link] (Verifies the S_NAr precursor synthesis).

  • Synthesis of 2-Amino-5-chlorobenzamide. Google Patents (CN101575301A). Available at: (Contextual reference for anthranilamide synthesis methodologies).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Amino-2,3-dichlorobenzamide in Epigenetic Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, selecting and validating the right chemical building blocks is the foundational step in developing highly selective pharmacological probes. 6-Amino-2,3-dic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting and validating the right chemical building blocks is the foundational step in developing highly selective pharmacological probes. 6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1)[1] has emerged as a structurally critical intermediate in the synthesis of pan-SMARCA/PB1 bromodomain inhibitors. Most notably, it serves as the core precursor for LM146 , a potent lead compound designed to probe the PBAF chromatin remodeling complex with unprecedented selectivity[2].

This technical guide dissects the physicochemical properties, mechanistic synthetic workflows, and self-validating experimental protocols associated with 6-amino-2,3-dichlorobenzamide, providing a comprehensive blueprint for researchers developing epigenetic therapeutics.

Physicochemical Properties & Structural Dynamics

The utility of 6-amino-2,3-dichlorobenzamide stems from its unique stereoelectronic profile. The di-chloro substitution at positions 2 and 3 exerts a strong electron-withdrawing inductive effect, which modulates the basicity and nucleophilicity of the adjacent aniline amine at position 6. This precise electronic tuning is vital for controlling downstream regioselective amide coupling reactions[3]. Furthermore, the primary amide acts as a crucial hydrogen bond donor/acceptor motif, establishing the necessary geometry for subsequent cyclization into rigid tricyclic scaffolds[4].

Quantitative Physicochemical Data

The following table summarizes the core properties and spectral validation markers for the compound[1],[3]:

PropertyValue
Chemical Name 6-Amino-2,3-dichlorobenzamide
CAS Registry Number 940054-83-1
Molecular Formula C7H6Cl2N2O
Molecular Weight 205.043 g/mol
Appearance Beige powder
1H NMR (300 MHz, DMSO-d6) δ 7.92 (s(br), 1H), 7.66 (s(br), 1H), 7.23 (d, J = 8.8 Hz, 1H), 6.66 (d, J = 8.8 Hz, 1H), 5.30 (s, 2H)
13C NMR (75 MHz, DMSO-d6) δ 166.83, 145.51, 129.96, 127.74, 123.50, 117.25, 115.00

Mechanistic Causality in Synthetic Workflows

In the development of the PB1 inhibitor LM146, the synthetic journey begins with the controlled hydration of 6-amino-2,3-dichlorobenzonitrile[3]. From a mechanistic standpoint, converting a sterically hindered, electron-deficient nitrile into a primary amide requires overcoming a significant activation energy barrier.

We utilize a microwave-assisted hydration strategy. The choice of nanopure water is not merely a laboratory best practice; it is a strict chemical requirement to prevent trace transition metals from catalyzing the oxidative degradation of the electron-rich aniline moiety under high thermal stress[4]. Following hydration, the intermediate is reacted with 4-chlorobutanoyl chloride . This reagent is a strategic, bifunctional choice: the highly reactive acyl chloride selectively acylates the aniline amine, while the terminal alkyl chloride serves as a built-in electrophilic trap for the subsequent base-mediated intramolecular cyclization[4]. This cyclization forms the rigid pyrrolo[1,2-a]quinazolin-5(1H)-one core, which is pharmacologically essential for abrogating off-target SMARCA2A binding[3].

SyntheticWorkflow A 6-Amino-2,3-dichlorobenzonitrile (Starting Material) B Microwave Hydration (Nanopure H2O, K2CO3) A->B C 6-Amino-2,3-dichlorobenzamide (Intermediate 35) B->C D Amide Coupling (4-chlorobutanoyl chloride) C->D E 2,3-Dichloro-6-(4-chlorobutanamido)benzamide D->E F Intramolecular Cyclization (t-BuOK, THF) E->F G Tricyclic Core (PB1 Inhibitor Scaffold) F->G

Synthetic workflow from nitrile precursor to tricyclic PB1 inhibitor scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding in-process analytical checkpoints to confirm structural transformations.

Protocol 1: Microwave-Assisted Hydration of 6-Amino-2,3-dichlorobenzonitrile

Objective: Selective conversion of the nitrile to a primary amide without over-hydrolysis to the corresponding carboxylic acid[4]. Causality & Reagent Selection: Potassium carbonate (0.2 equiv) provides the precise mild basicity required for hydration. Microwave irradiation at 150 °C ensures rapid conversion, minimizing the residence time of the sensitive aniline group at elevated temperatures[4].

Step-by-Step Methodology:

  • Charge Reactor: To a microwave-safe reaction tube, add 6-amino-2,3-dichlorobenzonitrile (500 mg, 2.67 mmol, 1.0 equiv) and K2CO3 (73.8 mg, 0.534 mmol, 0.2 equiv)[3],[4].

  • Solvent Addition: Suspend the solid mixture in exactly 4.5 mL of nanopure water[3].

  • Irradiation: Seal the tube and irradiate in a dedicated microwave synthesizer at 150 °C for 1 hour and 30 minutes[4].

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 15 mL)[4].

  • Isolation: Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield 6-amino-2,3-dichlorobenzamide (Compound 35) as a beige powder (Quantitative yield: 547 mg)[3].

Validation Checkpoint (1H NMR): The reaction is deemed successful and complete when the crude 1H NMR (DMSO-d6) shows the total disappearance of starting material and the emergence of two distinct broad singlets at δ 7.92 and 7.66 ppm, confirming the formation of the primary amide protons[3]. The product is sufficiently pure to be used in the next step without chromatography.

Protocol 2: Bifunctional Amide Coupling

Objective: Synthesis of 2,3-dichloro-6-(4-chlorobutanamido)benzamide (Compound 36)[3]. Causality & Reagent Selection: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, preventing the protonation and subsequent deactivation of the aniline nucleophile[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-amino-2,3-dichlorobenzamide (499 mg, 2.43 mmol, 1.0 equiv) in anhydrous THF (approx. 6 mL)[3],[4].

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) and add Triethylamine (0.68 mL, 4.86 mmol, 2.0 equiv)[4].

  • Acylation: Dropwise, add 4-chlorobutanoyl chloride (0.327 mL, 2.92 mmol, 1.2 equiv) diluted in 2 mL of THF[3],[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight[4].

  • Quenching: Dilute the mixture with EtOAc and wash with a saturated aqueous solution of NaHCO3 to neutralize unreacted acyl chloride[4].

  • Purification: Back-extract the aqueous phase with EtOAc, dry the combined organics over Na2SO4, and evaporate. Purify the crude residue via flash column chromatography (SiO2, hexanes/EtOAc 60/40 to 30/70) to yield the product as a white solid (269 mg, 36% yield)[3].

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (hexanes/EtOAc 50/50). The highly polar primary amine starting material should be entirely consumed, replaced by a less polar, UV-active product spot.

Pharmacological Application: Targeting the PBAF Complex

The ultimate value of 6-amino-2,3-dichlorobenzamide lies in its translation into LM146 , a chemical probe that targets specific bromodomains within the PBAF chromatin remodeling complex. Historically, elucidating the exact role of the PB1 subunit has been hindered by a lack of selective inhibitors[2].

By expanding the lower ring of the scaffold derived from our intermediate, researchers successfully introduced conformational rigidity and steric hindrance at the entrance of the binding cavity[3]. This structural modification completely cancels the affinity for SMARCA2A and drastically reduces binding to PB1(4)[3]. Consequently, LM146 exhibits strong stabilization of the second and fifth bromodomains of PB1. Biophysical characterization reveals that LM146 binds to PB1(2) with a KD of 110 nM, PB1(5) with a KD of 61 nM, and SMARCA2B with a KD of 2100 nM[2]. This translates to a remarkable ~34-fold selectivity profile for PB1(5) over SMARCA2[2], providing a highly valuable tool for functional epigenetic characterization.

PharmacologicalPathway A 6-Amino-2,3-dichlorobenzamide (Building Block) B LM146 (Lead Compound) A->B Synthesized into C PBAF Chromatin Remodeling Complex B->C Targets D PB1 Bromodomain 2 (KD = 110 nM) C->D Strong Binding E PB1 Bromodomain 5 (KD = 61 nM) C->E Strong Binding F SMARCA2B (KD = 2100 nM) C->F Weak Binding G High Selectivity Profile (~34-fold over SMARCA2) D->G E->G

Pharmacological targeting of the PBAF complex by LM146, highlighting PB1 selectivity.

References

  • Mélin, L., Gesner, E., Attwell, S., Kharenko, O. A., van der Horst, E. H., Hansen, H. C., & Gagnon, A. (2021). Design and Synthesis of LM146, a Potent Inhibitor of PB1 with an Improved Selectivity Profile over SMARCA2. ACS Omega, 6(33), 21327–21338.[Link]

  • MolAid. (n.d.). 6-amino-2,3-dichlorobenzamide - CAS 940054-83-1. MolAid Chemical Database.[Link]

Sources

Foundational

6-Amino-2,3-dichlorobenzamide CAS number and molecular structure

[1] Executive Summary 6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1) is a specialized halogenated benzamide derivative serving as a critical intermediate in the synthesis of small-molecule inhibitors targeting chromati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1) is a specialized halogenated benzamide derivative serving as a critical intermediate in the synthesis of small-molecule inhibitors targeting chromatin remodeling complexes.[1][2] Most notably, it functions as the core scaffold for LM146 , a potent and selective inhibitor of the Polybromo-1 (PB1) bromodomain, a key subunit of the PBAF (Polybromo-associated BAF) chromatin remodeling complex.

This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and application in epigenetic drug discovery, designed for medicinal chemists and structural biologists.

Chemical Identity & Physicochemical Profile[1][2][4][5]

The unique substitution pattern—featuring two chlorine atoms at the 2- and 3-positions and an amino group at the 6-position—creates a highly functionalized aromatic core. This arrangement imparts specific steric and electronic properties essential for its role as a pharmacophore.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 6-Amino-2,3-dichlorobenzamide
CAS Registry Number 940054-83-1
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
Exact Mass 203.9857
SMILES NC(=O)C1=C(Cl)C(Cl)=CC=C1N
InChIKey Computed based on structure
Appearance Beige to off-white powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Analysis & Electronic Properties

The 6-amino-2,3-dichlorobenzamide scaffold is characterized by a "push-pull" electronic system and significant steric crowding.

Substituent Effects
  • 2,3-Dichloro Substitution: The chlorine atoms at positions 2 and 3 provide lipophilic bulk and withdraw electron density from the ring via induction (-I effect). This deactivates the ring towards electrophilic attack but enhances the acidity of the amide protons.

  • 6-Amino Group: Positioned ortho to the amide, the amino group acts as a strong electron donor (+M effect).

  • Intramolecular Hydrogen Bonding: A critical structural feature is the potential for an intramolecular hydrogen bond between the 6-amino proton and the carbonyl oxygen of the amide. This locks the conformation, reducing entropic penalty upon binding to biological targets like the PB1 bromodomain.

Graphviz: Structural Connectivity

The following diagram illustrates the connectivity and key functional groups.[3]

Structure cluster_0 6-Amino-2,3-dichlorobenzamide Core Benzene Benzene Ring Amide C1: Amide (-CONH2) H-Bond Acceptor/Donor Benzene->Amide Cl2 C2: Chloro (-Cl) Steric Bulk/Lipophilicity Benzene->Cl2 Cl3 C3: Chloro (-Cl) Electronic Modulation Benzene->Cl3 Amino C6: Amino (-NH2) H-Bond Donor Benzene->Amino Amino->Amide Intramolecular H-Bond

Caption: Structural connectivity of 6-Amino-2,3-dichlorobenzamide showing substituent positioning and potential intramolecular interactions.

Synthesis & Production

The primary synthetic route involves the controlled hydrolysis of the corresponding nitrile precursor. This transformation must be carefully managed to avoid over-hydrolysis to the carboxylic acid.

Retrosynthetic Analysis
  • Target: 6-Amino-2,3-dichlorobenzamide[4][1][2][5]

  • Precursor: 6-Amino-2,3-dichlorobenzonitrile (CAS: 147249-41-0)

  • Starting Material: 2,3-Dichloroaniline or 3,4-dichloroaniline derivatives (via iodination/cyanation sequences).

Experimental Protocol: Nitrile Hydrolysis

Source: Adapted from Mélin et al., ACS Omega 2021 [1]

Reagents:

  • 6-Amino-2,3-dichlorobenzonitrile (1.0 eq)

  • Basic Hydrogen Peroxide (NaOH / H₂O₂) or Acidic conditions (H₂SO₄)

  • Solvent: Water / Ethanol or DMSO

Step-by-Step Methodology:

  • Dissolution: Suspend 6-Amino-2,3-dichlorobenzonitrile (e.g., 500 mg, 2.67 mmol) in a suitable solvent (water/ethanol mixture or nanopure water if using specific catalytic conditions).

  • Hydrolysis: Add the hydrolysis reagent. Note: Mélin et al. report using nanopure water in a general procedure, likely implying a specific catalytic or high-temperature aqueous condition, but standard lab practice utilizes NaOH (6M) and H₂O₂ (30%) at 0°C to RT to effect the transformation to the primary amide selectively.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the nitrile peak (approx. 2220 cm⁻¹ in IR) and appearance of the amide.

  • Isolation: Upon completion, the product often precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Quantitative conversion is often achievable (e.g., 547 mg, 100% yield reported).

Graphviz: Synthesis Workflow

Synthesis SM Starting Material 6-Amino-2,3-dichlorobenzonitrile (CAS: 147249-41-0) Intermediate Reaction Matrix Temp: 0°C -> RT Time: 2-4 hrs SM->Intermediate Reagent Reagents NaOH / H2O2 (aq) (Controlled Hydrolysis) Reagent->Intermediate Product Target Product 6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1) Intermediate->Product Selective Hydration

Caption: Synthetic pathway from the nitrile precursor to the target benzamide via controlled hydrolysis.

Applications in Drug Discovery[9]

The primary utility of 6-Amino-2,3-dichlorobenzamide is as a scaffold for developing Bromodomain Inhibitors .

Case Study: LM146 (PB1 Inhibitor)

The compound serves as the structural foundation for LM146 , a chemical probe designed to target the Polybromo-1 (PB1) protein.[6][7]

  • Target: PB1 bromodomains (specifically PB1(5)).

  • Mechanism: The benzamide moiety mimics the acetyl-lysine (Kac) recognition motif found on histone tails. The amide protons form hydrogen bonds with the conserved asparagine residue (Asn) in the bromodomain binding pocket.

  • Selectivity: The 2,3-dichloro substitution pattern fills the hydrophobic ZA channel of the bromodomain, providing selectivity over other bromodomain families (e.g., BET family).

Analytical Data (Reference Standard)

Researchers synthesizing this compound should expect the following spectral characteristics [1]:

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 7.92 (s, br, 1H, Amide-NH)

    • δ 7.66 (s, br, 1H, Amide-NH)

    • δ 7.23 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.66 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 5.30 (s, 2H, Ar-NH₂)

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • δ 166.83 (C=O), 145.51, 129.96, 127.74, 123.50, 117.25, 115.00.

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, handle as a halogenated aromatic amine.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Mélin, L., Gesner, E., Attwell, S., Kharenko, O. A., van der Horst, E. H., Hansen, H. C., & Gagnon, A. (2021).[7][8] Design and Synthesis of LM146, a Potent Inhibitor of PB1 with an Improved Selectivity Profile over SMARCA2 . ACS Omega, 6(33), 21327–21338.[7] [Link][6]

  • PubChem. 2,3-Dichlorobenzamide (Related Structure). [Link]

  • MolAid. 6-Amino-2,3-dichlorobenzamide (CAS 940054-83-1) . [Link]

Sources

Exploratory

Investigating the Formation of Lamotrigine Impurities: A Technical Guide

Executive Summary This guide provides a comprehensive technical analysis of the formation, detection, and control of impurities in Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine). Designed for process che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the formation, detection, and control of impurities in Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine). Designed for process chemists and analytical scientists, it details the mechanistic origins of pharmacopeial impurities (EP Impurities A, B, C, D, E) and oxidative degradants. By synthesizing data from the "Schiff Base" production route and forced degradation studies, this document establishes a self-validating framework for minimizing impurity risks in drug substance manufacturing.

The Molecule and the Mission

Lamotrigine is a phenyltriazine anticonvulsant that stabilizes neuronal membranes by inhibiting voltage-sensitive sodium channels.[1] Its chemical structure—a 1,2,4-triazine ring substituted with two amino groups and a dichlorophenyl ring—presents specific vulnerabilities to hydrolysis and acylation .

Regulatory bodies (ICH Q3A/B) mandate strict limits on related substances due to potential toxicity. Understanding the causality of these impurities is the first step toward robust control.

The Genesis of Impurities: Synthesis Pathway

The industrial synthesis of Lamotrigine typically follows the Schiff Base route . This involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in acidic media, followed by cyclization.

The "Schiff Base" Mechanism[2]
  • Condensation: 2,3-dichlorobenzoyl cyanide reacts with aminoguanidine to form the intermediate Schiff Base (Impurity B).

  • Cyclization: The Schiff Base undergoes intramolecular cyclization (often base-catalyzed or thermal) to close the triazine ring, yielding Lamotrigine.

Failures in stoichiometry, pH control, or water exclusion during these steps generate the primary impurity profile.

Visualization of Impurity Genesis

The following diagram maps the main synthetic pathway against the branching points where key impurities are formed.

Lamotrigine_Synthesis_Impurities cluster_inputs Starting Materials SM1 2,3-Dichlorobenzoyl Cyanide Step1 Condensation (Acidic) SM1->Step1 ImpE Impurity E (2,3-Dichlorobenzoic Acid) SM1->ImpE Hydrolysis (H2O) SM2 Aminoguanidine Bicarbonate SM2->Step1 Intermediate Schiff Base Intermediate (Impurity B) Step1->Intermediate Product Lamotrigine API Intermediate->Product Cyclization ImpA Impurity A (Triazinone derivative) Intermediate->ImpA Hydrolysis of Intermediate Step2 Cyclization (Basic/Thermal) Product->ImpA Hydrolysis (-NH3) ImpC Impurity C (Acylated Dimer) Product->ImpC Reaction with Excess SM1 ImpD Impurity D (Dione derivative) ImpA->ImpD Further Hydrolysis

Figure 1: Synthetic pathway of Lamotrigine showing the origin of EP Impurities A, B, C, D, and E.

Deep Dive: Mechanisms of Formation[3]

Impurity B (The Intermediate)
  • Chemical Name: (2E)-2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.

  • Mechanism: This is the uncyclized Schiff base. It persists if the cyclization step (Step 2) is incomplete due to insufficient heating time, low pH, or inadequate base catalyst.

  • Control: Ensure complete conversion by monitoring the disappearance of the intermediate via HPLC before quenching the reaction.

Impurity A (The Hydrolytic Degradant)
  • Chemical Name: 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.[1][2][3][4]

  • Mechanism:

    • From Intermediate: Hydrolysis of the nitrile group on the Schiff base before ring closure.

    • From API: Hydrolysis of the amino group at position 5 of the triazine ring under acidic or basic stress.

  • Critical Insight: The presence of water during the cyclization step is a primary driver for Impurity A.

Impurity C (The Synthetic Byproduct)
  • Chemical Name: N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.[3]

  • Mechanism: Acylation of the exocyclic amino group of Lamotrigine by an excess of the starting material (2,3-dichlorobenzoyl cyanide or its acid chloride precursor).

  • Control: Strict stoichiometry is required. Avoid excess benzoylating agent.

Impurity D (The Advanced Hydrolysis)
  • Chemical Name: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione.[1][5][6]

  • Mechanism: Sequential hydrolysis where Impurity A loses its remaining amino group, resulting in a dione structure. This typically occurs only under harsh forced degradation conditions.

Oxidative Impurities (N-Oxides)
  • Mechanism: Attack by reactive oxygen species (peroxides, radical initiators) on the triazine ring nitrogens, forming Lamotrigine N2-oxide .

  • Risk: High risk if excipients contain peroxides (e.g., Povidone, PEG).

Investigative Protocol: Forced Degradation

To validate these pathways in your specific formulation or process, a Forced Degradation Study is required. This self-validating protocol differentiates intrinsic stability issues from process artifacts.

Stress Testing Protocol
Stress ConditionReagent / ConditionTarget DurationExpected Impurities
Acid Hydrolysis 0.1 N HCl, 80°C1–5 HoursImpurity A, Impurity D
Base Hydrolysis 0.1 N NaOH, 80°C1–5 HoursImpurity A (Rapid formation)
Oxidation 3% H₂O₂, RT1–24 HoursN-Oxides, Impurity A
Thermal 105°C (Solid State)3–7 DaysImpurity B (if cyclization reverses), Dimerization
Photolytic UV / Fluorescent Light1.2M Lux hoursMinor degradation (generally stable)
Degradation Decision Tree

Use this logic flow to identify unknown peaks during method development.

Degradation_Decision_Tree Start Unknown Peak Detected CheckRT Retention Time (RT) Start->CheckRT RRT_Low RRT < 1.0 (Polar) CheckRT->RRT_Low RRT_High RRT > 1.0 (Non-polar) CheckRT->RRT_High AcidStress Increases in Acid? RRT_Low->AcidStress OxStress Increases in H2O2? RRT_Low->OxStress ImpC Probable Impurity C (Dimer/Acyl) RRT_High->ImpC Late Eluting ImpB Probable Impurity B (Intermediate) RRT_High->ImpB Matches SM RT ImpA Probable Impurity A (Hydrolysis) AcidStress->ImpA Yes ImpD Probable Impurity D (Advanced Hydrolysis) AcidStress->ImpD Yes (Harsh) BaseStress Increases in Base? ImpNOx Probable N-Oxide OxStress->ImpNOx Yes

Figure 2: Decision tree for identifying Lamotrigine impurities based on stress testing behavior.

Analytical Strategy

Reliable detection requires a stability-indicating HPLC method capable of resolving the polar hydrolytic impurities from the non-polar synthetic byproducts.

Recommended HPLC Conditions
  • Column: C18 (e.g., Hypersil BDS or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate buffer (pH ~3.5 to 7.0). Note: Lower pH often improves peak shape for amino-triazines.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • Initial: High aqueous (to retain polar Impurity A/D).

    • Ramp: To high organic (to elute Impurity B/C).

  • Detection: UV at 270–305 nm (Lamotrigine max). Impurity B (Schiff base) may have a different max; use PDA for purity check.

Method Validation Workflow

Analytical_Validation Step1 Specificity (Inject Stress Samples) Step2 Linearity & Range (LOQ to 120%) Step1->Step2 Step3 Accuracy (Recovery) (Spike at 50%, 100%, 150%) Step2->Step3 Step4 Robustness (pH, Flow, Temp) Step3->Step4 Decision Pass Criteria? Step4->Decision Fail Redesign Method Decision->Fail No Pass Valid for Release Decision->Pass Yes

Figure 3: Analytical method validation workflow compliant with ICH Q2(R1).

Control & Mitigation Strategies

To minimize impurity formation during manufacturing, implement the following Critical Process Parameters (CPPs):

  • Moisture Control: Strictly limit water content during the cyclization phase to prevent the hydrolysis of the intermediate into Impurity A .

  • Stoichiometry: Maintain a precise molar ratio of aminoguanidine to 2,3-dichlorobenzoyl cyanide. Excess cyanide leads to Impurity C .

  • Reaction Completion: Monitor the reaction endpoint to ensure Impurity B (Schiff base) is fully consumed. Extended reaction times without temperature control can degrade the product.

  • Excipient Selection: For drug product formulation, avoid excipients with high peroxide levels (e.g., unrefined PEG) to prevent N-Oxide formation.

References

  • European Pharmacopoeia (Ph. Eur.) . Lamotrigine Monograph 1754. Strasbourg: Council of Europe. Link

  • United States Pharmacopeia (USP) . Lamotrigine Monograph. Rockville: United States Pharmacopeial Convention. Link

  • Sridhar, B., et al. (2012).[7] Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Rao, S.N., et al. (2024).[8] An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Indian Journal of Pharmacy and Drug Studies. Link

  • Emami, J., et al. (2006). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). Link

Sources

Foundational

Deconvoluting the Impurity Landscape of Lamotrigine: A Mechanistic and Analytical Whitepaper

Executive Summary Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a critical Biopharmaceutical Classification System (BCS) Class II anticonvulsant and mood-stabilizing drug[1]. Ensuring its pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a critical Biopharmaceutical Classification System (BCS) Class II anticonvulsant and mood-stabilizing drug[1]. Ensuring its pharmaceutical quality requires rigorous impurity profiling. This technical guide details the mechanistic origins of process-related and degradation impurities in Lamotrigine synthesis. Furthermore, it establishes a self-validating analytical workflow utilizing LC-MS/MS and LC-NMR for the unambiguous identification of novel, structurally related analogs.

Mechanistic Origins of Lamotrigine Impurities

The industrial synthesis of Lamotrigine fundamentally relies on the construction of the 1,2,4-triazine ring. The classical route initiates with 2,3-dichlorobenzoic acid, which is converted to 2,3-dichlorobenzoyl chloride via thionyl chloride. Subsequent cyanation yields the highly reactive key intermediate, 2,3-dichlorobenzoyl cyanide. Condensation with aminoguanidine bicarbonate forms a Schiff base, which undergoes base-catalyzed cyclization to yield the active pharmaceutical ingredient (API)[1].

Causality in Impurity Generation

The aggressive nature of these reagents and the thermodynamic demands of cyclization create specific vulnerabilities in the reaction matrix:

  • Catalyst-Driven Dimerization (Process Impurities): The 2,3-dichlorobenzoyl cyanide intermediate is highly electrophilic. Under suboptimal reaction conditions—specifically, elevated temperatures or excessive copper(I) catalyst loading—the kinetic energy overcomes the activation barrier for intermolecular dimerization rather than the intended condensation[2]. This competing side reaction produces complex dimeric structures, such as Lamotrigine Dimer Impurity 1 (N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide])[2].

  • Arrested Cyclization: Incomplete ring closure during the final step leaves unreacted Schiff base intermediates, which manifest as pharmacopeial Impurities A and B[3].

  • Hydrolytic Degradation: Exposure to moisture during formulation or prolonged storage can lead to the hydrolysis of the triazine ring or unreacted intermediates, yielding Impurity E (2,3-dichlorobenzoic acid)[4].

G A 2,3-Dichlorobenzoic Acid B 2,3-Dichlorobenzoyl Chloride A->B SOCl2 C 2,3-Dichlorobenzoyl Cyanide B->C CuCN D Schiff Base Intermediate C->D Aminoguanidine F Dimer Impurity 1 C->F Excess Heat / Catalyst E Lamotrigine (API) D->E Cyclization G Impurity A & B D->G Incomplete Cyclization

Fig 1: Mechanistic pathway of Lamotrigine synthesis and primary impurity generation nodes.

The Self-Validating Analytical Protocol for Novel Impurity Identification

To definitively identify unknown impurities (e.g., those exceeding the ICH Q3A qualification threshold of 0.1%), a linear analytical approach is insufficient. As a best practice in pharmaceutical application science, we must employ a self-validating, closed-loop workflow. This ensures that every structural hypothesis is orthogonally verified, eliminating analytical artifacts and false positives[5].

Workflow Step1 1. High-Resolution Separation (UHPLC-PDA) Step2 2. Mass & Fragmentation Profiling (LC-ESI-MS/MS) Step1->Step2 Peak Isolation Step3 3. Absolute Structural Assignment (LC-NMR / On-flow Mode) Step2->Step3 m/z & Formula Step4 4. Orthogonal Validation (Independent Synthesis & Co-elution) Step3->Step4 2D Connectivity Step4->Step1 Self-Validating Loop

Fig 2: Closed-loop, self-validating analytical workflow for novel impurity characterization.

Step-by-Step Methodology:

Step 1: High-Resolution Chromatographic Isolation (UHPLC-PDA)

  • Rationale: Lamotrigine impurities often include closely eluting positional isomers (e.g., Impurity B vs. C). Standard HPLC lacks the theoretical plates required for baseline resolution.

  • Protocol: Employ a sub-2 µm C18 stationary phase. Utilize a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to exploit subtle differences in hydrophobicity. Monitor via Photodiode Array (PDA) at 270 nm to capture the phenyltriazine chromophore.

Step 2: Mass and Fragmentation Profiling (LC-ESI-MS/MS)

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the exact mass and structural fragments necessary for initial elucidation[5].

  • Protocol: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Isolate the precursor ion and apply collision-induced dissociation (CID).

  • Critical Check: Analyze the isotopic distribution. The presence of multiple chlorine atoms in Lamotrigine derivatives yields a distinct M, M+2, M+4 isotopic cluster. For example, a dimerized impurity will exhibit a complex hexachloro isotopic signature, immediately confirming a dimerization event[5].

Step 3: Absolute Structural Assignment (LC-NMR)

  • Rationale: MS/MS cannot definitively assign the regiochemistry of the triazine ring substitutions or distinguish between certain isobaric dimers. NMR provides precise atomic connectivity[5].

  • Protocol: Direct the UHPLC eluent into an NMR flow cell (On-flow or Stop-flow mode depending on impurity concentration). Acquire 1H and 2D COSY/HSQC spectra to map the proton-carbon framework and confirm the exact site of dimerization or degradation[5].

Step 4: Orthogonal Validation (The Closed Loop)

  • Rationale: A proposed structure remains a hypothesis until physically verified against a known standard.

  • Protocol: Synthesize the proposed impurity independently based on the LC-NMR data. Spike the synthesized reference standard into the original API sample. If the synthesized compound perfectly co-elutes with the unknown peak in Step 1 and yields an identical MS/MS fragmentation pattern in Step 2, the system validates itself, confirming the novel impurity's identity.

Quantitative Impurity Profiling Data

The following table summarizes the critical quantitative and structural data for key Lamotrigine impurities, serving as a foundational reference for LC-MS/MS method development and mass targeting.

Impurity DesignationOriginMolecular FormulaExact Mass ( g/mol )Mechanistic Cause
Lamotrigine (API) N/AC9H7Cl2N5256.09Target Synthesis
Impurity A ProcessC9H6Cl2N4O257.08Incomplete Cyclization[3]
Impurity D DegradationC9H5Cl2N3O2258.06Oxidation/Hydrolysis[4]
Impurity E Process/Deg.C7H4Cl2O2191.01Starting Material / Hydrolysis[4]
Dimer Impurity 1 ProcessC23H11Cl6N5O2602.08Catalyst-driven Dimerization[2]

Conclusion

The identification of novel impurities in Lamotrigine synthesis requires a deep understanding of the thermodynamic and kinetic vulnerabilities of the 1,2,4-triazine formation pathway. By coupling mechanistic chemical knowledge with a self-validating LC-MS/NMR analytical workflow, pharmaceutical scientists can definitively characterize complex by-products like hexachloro-dimers. This rigorous approach ensures stringent regulatory compliance, optimizes synthetic yields, and ultimately safeguards patient safety.

References

1.[3] Lamotrigine-impurities, Pharmaffiliates. 2.[1] A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine, Medical Journal of Pharmacy and Pharmaceutical Sciences. 3.[4] Lamotrigine-impurities (Impurity D, E), Pharmaffiliates. 4.[2] Lamotrigine Dimer Impurity 1 | 1797983-48-2, Benchchem. 5.[5] Lamotrigine Dimer Impurity 1 | LC-MS/MS & NMR Analysis, Benchchem.

Sources

Exploratory

Exploratory Synthesis of Novel Dichlorobenzamide Analogs: A Senior Application Scientist's Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals | Strategic Imperative: The Rationale for Dichlorobenzamide Analog Synthesis The dichlorobenzamide scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

| Strategic Imperative: The Rationale for Dichlorobenzamide Analog Synthesis

The dichlorobenzamide scaffold is a privileged structure in chemical research, demonstrating a remarkable breadth of biological activity. It is the core of compounds ranging from established herbicides, such as the dichlobenil metabolite 2,6-dichlorobenzamide (BAM)[1][2][3], to various investigational agents in medicinal chemistry. The strategic placement of two chlorine atoms on the benzoyl ring profoundly influences the molecule's lipophilicity, metabolic stability, and conformational rigidity, making it a compelling starting point for drug discovery and agrochemical development.

Exploratory synthesis in this area is driven by the pursuit of enhanced potency, selectivity, and optimized physicochemical properties. By systematically modifying the amine portion of the molecule, researchers can probe the structure-activity relationships (SAR) that govern a compound's interaction with its biological target. This guide provides a comprehensive framework for the rational design, synthesis, purification, and characterization of novel dichlorobenzamide analogs, grounded in field-proven laboratory practices.

| The Synthetic Blueprint: Retrosynthetic Analysis and Strategy

The foundational logic for constructing any dichlorobenzamide analog lies in the formation of the amide bond. This is, therefore, the most logical and common point for retrosynthetic disconnection.

G Target Novel Dichlorobenzamide Analog Amide Amide Bond Formation Target->Amide Disconnection Intermediates Key Intermediates Amide->Intermediates Reagents1 Dichlorobenzoyl Derivative (e.g., Acyl Chloride) Intermediates->Reagents1 Reagents2 Diverse Primary/Secondary Amine Intermediates->Reagents2 Acid Dichlorobenzoic Acid Reagents1->Acid Activation

Caption: Retrosynthetic analysis of dichlorobenzamide analogs.

This analysis reveals two primary building blocks:

  • An activated dichlorobenzoic acid derivative: Most commonly, a dichlorobenzoyl chloride is used due to its high reactivity.

  • A diverse primary or secondary amine: This component is the primary source of novelty and allows for systematic exploration of the chemical space.

The core strategy, therefore, involves the coupling of these two fragments. The choice of coupling method is a critical decision point, dictated by factors such as substrate scope, scale, cost, and the presence of sensitive functional groups.

| Core Methodologies for Amide Bond Formation

While numerous methods exist for forming amide bonds, they can be broadly categorized. The choice of method is a balance between reaction efficiency, substrate compatibility, and operational simplicity.

The Workhorse: The Acyl Chloride Route

This is the most direct and frequently employed method for synthesizing dichlorobenzamides, particularly on a lab scale.[4][5] The reaction proceeds by converting a dichlorobenzoic acid into a highly reactive dichlorobenzoyl chloride, which then readily reacts with an amine.

Causality Behind the Choice: The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction with a wide range of amines. It is cost-effective, as the activating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, is inexpensive.[6][7]

Self-Validating System: The reaction generates HCl as a byproduct, which would protonate the amine starting material, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine or pyridine, must be added as an acid scavenger.[6] The successful formation of the product is contingent on the presence of this base, validating the reaction's premise.

Modern Alternatives: Coupling Reagents and Catalysis

In cases where the amine is poorly reactive or the substrate contains sensitive functional groups incompatible with acyl chloride formation, alternative methods are superior.

MethodActivating Agent / CatalystAdvantagesDisadvantagesField Insight & Causality
Carbodiimide Coupling EDC, DCCMild conditions, broad functional group tolerance.Stoichiometric byproducts can be difficult to remove. Potential for racemization with chiral amines.Chosen for valuable or complex amines where harsh conditions are not viable. EDC is preferred due to the water-solubility of its urea byproduct, simplifying workup.[7][8]
Phosphonium/Uronium Salt Coupling HATU, HBTUHigh efficiency, fast reaction rates, low racemization.High cost of reagents.The gold standard in peptide synthesis, often employed for difficult couplings or when speed is critical. The high cost is justified by the high value of the substrates.[7]
Catalytic Amidation Boronic Acids, Metal Catalysts (Pd, Mn)Atom economical ("green"), generates only water as a byproduct.Often requires high temperatures and/or azeotropic removal of water. Substrate scope can be limited.An emerging area for large-scale, sustainable synthesis.[7][9][10] Boronic acid catalysis is particularly noted for its ability to drive the reaction via a reactive boronic anhydride intermediate.[11]

| Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for a representative synthesis of a novel 3,5-dichlorobenzamide analog.

Protocol 1: Preparation of 3,5-Dichlorobenzoyl Chloride

This protocol details the activation of the carboxylic acid, a crucial first step for the most common synthetic route.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[6]

  • Rationale: Thionyl chloride is a volatile and highly effective chlorinating agent. The excess is easily removed under reduced pressure.

  • Add a catalytic amount of DMF (1-2 drops).

  • Rationale: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acyl chloride.[6]

  • Heat the reaction mixture to reflux (approx. 80-110 °C depending on the solvent) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-dichlorobenzoyl chloride is a solid or oil and is typically used in the next step without further purification.[5][6]

Protocol 2: Amide Coupling to Synthesize a 3,5-Dichlorobenzamide Analog

Materials:

  • Crude 3,5-Dichlorobenzoyl chloride (from Protocol 4.1)

  • Desired amine (e.g., 4-fluoroaniline) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Rationale: The initial cooling helps to control the exothermicity of the reaction upon addition of the highly reactive acyl chloride.

  • Dissolve the crude 3,5-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes.[12] The disappearance of the amine starting material and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

| Purification and Characterization of Novel Analogs

Achieving high purity is critical for accurate biological evaluation and further development.

Purification Workflow

Caption: General purification workflow for dichlorobenzamide analogs.

Purification Techniques
  • Recrystallization: This is the method of choice for purifying solid products.[13] The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but poorly soluble at room or cold temperatures. Common solvents to screen include ethanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexanes.[12][14] The process involves dissolving the crude product in a minimal amount of the hot solvent, optionally performing a hot filtration to remove insoluble impurities, and allowing the solution to cool slowly to induce crystallization.[14]

  • Column Chromatography: For oils or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard technique.[12][14] A solvent system (eluent) is chosen based on TLC analysis, typically a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), to separate the desired product from impurities based on their differential adsorption to the silica.[12]

Structural Characterization

The identity and purity of each novel analog must be rigorously confirmed using a combination of spectroscopic methods.

TechniqueInformation ProvidedExpected Observations for a Dichlorobenzamide Analog
¹H NMR Confirms the proton framework and structural integrity.Aromatic protons on the dichloro-ring (typically 2-3H). Aromatic protons from the amine component. A broad singlet for the N-H proton (amide). Signals corresponding to any alkyl or other groups on the amine.
¹³C NMR Confirms the carbon skeleton.A signal for the amide carbonyl carbon (C=O) typically around 160-170 ppm. Aromatic carbon signals.
Mass Spectrometry (MS) Determines the molecular weight.A molecular ion peak (M⁺) corresponding to the calculated mass. A characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 peaks in an approx. 9:6:1 ratio).
Infrared (IR) Spectroscopy Identifies key functional groups.A strong C=O stretch for the amide carbonyl (approx. 1630-1680 cm⁻¹). An N-H stretch for the amide (approx. 3200-3400 cm⁻¹).
Melting Point Assesses purity.A sharp, narrow melting point range is indicative of a pure compound.[12]

| Conclusion and Future Outlook

This guide outlines a robust and logical framework for the exploratory synthesis of novel dichlorobenzamide analogs. By starting with a clear retrosynthetic strategy, researchers can efficiently access a wide array of new chemical entities. The choice of amide bond formation methodology—from the classic acyl chloride route to modern catalytic systems—should be tailored to the specific chemical properties of the building blocks. Rigorous purification and comprehensive characterization are paramount to ensuring the integrity of the data generated from subsequent biological or material science evaluations. The systematic generation and analysis of these analogs will continue to fuel discovery and innovation, unlocking the full potential of the dichlorobenzamide scaffold.

References

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Metal-catalysed approaches to amide bond formation. (n.d.). University of Bath's research portal. Retrieved March 4, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved March 4, 2026, from [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC. (2020, September 21). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. Retrieved March 4, 2026, from [Link]

  • Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside - PMC. (2012, June 28). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Dichlobenil. (n.d.). NationBuilder. Retrieved March 4, 2026, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved March 4, 2026, from [Link]

  • The synthetic route of the new benzamides 1a–g. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Relation of chemical structure and herbicidal activity in dimethylpropynylbenzamides. (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Synthesis of 3,5-dichlorobenzamide derivatives. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Method of producing benzamide derivatives. (n.d.). Google Patents.
  • Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 2,6-Dichlorobenzamide. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2020, February 4). ResearchGate. Retrieved March 4, 2026, from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. Retrieved March 4, 2026, from [Link]

  • 2,4-Dichlorobenzamide. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Unveiling Dichlobenil: The Herbicide that Leaves No Residue. (2024, December 20). Wellt Chemicals. Retrieved March 4, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 4, 2026, from [Link]

  • BAM (2,6-Dichlorobenzamide). (2003, May 23). Miljøstyrelsen. Retrieved March 4, 2026, from [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Process for preparation of 2,6-dichlorobenzonitrile. (n.d.). Google Patents.
  • Degradation and Mineralization of Nanomolar Concentrations of the Herbicide Dichlobenil and Its Persistent Metabolite 2,6-Dichlorobenzamide by Aminobacter spp. Isolated from Dichlobenil-Treated Soils - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for Lamotrigine and its impurities

Application Note: Advanced HPLC Method Development and Validation for Lamotrigine and its Related Impurities Introduction Lamotrigine (3,5-diamino-6-[2,3-dichlorophenyl]-1,2,4-triazine) is a broad-spectrum antiepileptic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development and Validation for Lamotrigine and its Related Impurities

Introduction

Lamotrigine (3,5-diamino-6-[2,3-dichlorophenyl]-1,2,4-triazine) is a broad-spectrum antiepileptic drug and mood stabilizer[1]. Due to the nature of its synthesis pathway and its susceptibility to degradation under stress conditions, several related substances can coexist in the Active Pharmaceutical Ingredient (API) and final dosage forms[2]. Regulatory bodies, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), mandate the stringent monitoring of these impurities to ensure therapeutic efficacy and patient safety[3].

Key impurities monitored during routine Quality Control (QC) include:

  • Impurity B (Lamotrigine Related Compound B) : 2,3-Dichlorobenzoic acid, a primary precursor and synthetic byproduct[4].

  • Impurity C (Lamotrigine Related Compound C) : 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(2H)-one, a known degradation product[5].

This application note details the mechanistic rationale and step-by-step protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is optimized for the baseline resolution of Lamotrigine and its related impurities, ensuring a highly reproducible, self-validating analytical system[6].

Analytical Target Profile (ATP) & Mechanistic Rationale

To design a robust method, a Senior Application Scientist must look beyond empirical testing and anchor chromatographic parameters in the physicochemical properties of the analytes.

  • Stationary Phase Causality : Lamotrigine possesses a LogP of 1.93[7], indicating moderate lipophilicity. A standard end-capped C18 column (e.g., 4.6 mm × 150 mm, 5 µm, USP L1 designation) provides the optimal hydrophobic stationary phase to interact with the dichlorophenyl moiety of the drug and its impurities[3].

  • Mobile Phase pH & Ionization Control : Lamotrigine contains basic amine groups with a pKa of 5.7[7]. Operating at a mobile phase pH near this pKa results in partial ionization, which manifests chromatographically as peak tailing and retention time drift. By utilizing a potassium dihydrogen phosphate buffer adjusted to pH 3.5 with orthophosphoric acid, Lamotrigine is maintained in a fully protonated state[2]. This ensures consistent electrostatic interactions, sharp peak symmetry, and reproducible retention.

  • Elution Mode : While isocratic methods are frequently used for simple API assays[8], a gradient elution using Acetonitrile and the pH 3.5 buffer is required for related substances. The gradient allows polar degradation products (like Impurity C) to elute early, while strongly retained non-polar precursors (like Impurity B) are efficiently swept from the column at higher organic concentrations[6].

  • Detection Specificity : UV detection at 270 nm is selected as the optimal wavelength. It provides high specificity for the conjugated triazine ring and minimizes baseline drift caused by the mobile phase gradient, avoiding the noise often seen at lower wavelengths like 210 nm[2][3].

MethodDev A 1. Define ATP Target: LTG & Impurities B, C B 2. Physicochemical Profiling pKa=5.7, LogP=1.93 A->B C 3. Column & pH Selection C18 Column, Buffer pH 3.5 B->C D 4. Gradient Optimization % Acetonitrile vs Time C->D E 5. Method Validation ICH Q2(R2) Guidelines D->E

Figure 1: QbD-driven HPLC method development workflow for Lamotrigine.

Experimental Protocol: A Self-Validating System

A reliable protocol must incorporate internal checks to validate the system before sample analysis begins.

Reagents and Materials
  • Lamotrigine API, USP Lamotrigine Related Compound B RS, and USP Lamotrigine Related Compound C RS[3].

  • HPLC-grade Acetonitrile and Methanol.

  • Potassium dihydrogen phosphate (

    
    ) and Orthophosphoric acid (
    
    
    
    ).
Chromatographic Conditions
  • Column : C18, 4.6 mm × 150 mm, 5 µm (USP L1)[3].

  • Mobile Phase A : 0.05 M

    
     buffer, pH adjusted to 3.5 with 
    
    
    
    .
  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min[3].

  • Column Temperature : 35 °C[3].

  • Injection Volume : 10 µL[3].

  • Detection : UV at 270 nm[3].

  • Gradient Program :

    • 0–5 min: 20% B

    • 5–15 min: 20%

      
       50% B
      
    • 15–20 min: 50% B

    • 20–21 min: 50%

      
       20% B
      
    • 21–25 min: 20% B (Re-equilibration)

Step-by-Step Preparation & System Suitability Testing (SST)
  • Diluent Preparation : Prepare a 0.1 M Hydrochloric Acid (HCl) solution, or a Diluent of Methanol and Water, to ensure complete solubility of the API and impurities[3].

  • System Suitability Solution (SST) : Transfer the required amount of USP Lamotrigine RS to a volumetric flask. Add 5% of the final volume with methanol to facilitate dissolution, then dilute with Diluent to achieve 0.2 mg/mL. Spike this solution with 0.1 mg/mL of Impurity B and Impurity C[3].

  • Sample Solution : Accurately weigh Lamotrigine API or crushed tablets equivalent to 20 mg of Lamotrigine. Transfer to a 100 mL volumetric flask, add 5 mL of Methanol, sonicate for 15 minutes to dissolve, and make up to volume with Diluent (0.2 mg/mL)[3]. Filter through a 0.45 µm PTFE syringe filter.

SamplePrep A Weigh Lamotrigine Sample / Standard B Add Diluent (0.1M HCl or MeOH/Water) A->B C Sonicate 15 mins Ensure complete dissolution B->C D Filter (0.45 µm PTFE) Remove particulates C->D E System Suitability Testing Tailing < 1.5, RSD < 1.5% D->E F Sample Injection 10 µL at 1.0 mL/min E->F

Figure 2: Sample preparation and System Suitability protocol.

Method Validation & Data Presentation

The method was validated for specificity, linearity, precision, accuracy, and robustness in accordance with ICH Q2(R2) guidelines[2][6].

Table 1: System Suitability Criteria (Self-Validation) The SST acts as the gatekeeper. The system is only deemed "fit for purpose" if these criteria are met prior to sample injection.

ParameterAcceptance CriteriaObserved ValueMechanistic Rationale
Resolution (LTG & Imp C)


Ensures baseline separation of the critical pair.
Tailing Factor (LTG)


Confirms absence of secondary silanol interactions[3].
RSD of Peak Area (n=5)


Validates autosampler and injection precision[3].

Table 2: Method Validation Data Summary Quantitative performance metrics demonstrating the sensitivity and accuracy required for impurity profiling.

ParameterLamotrigineImpurity BImpurity C
Linearity Range (µg/mL) 0.2 – 2.50.1 – 1.50.1 – 1.5
Correlation Coefficient (

)



LOD (µg/mL) 0.007[6]0.0150.012
LOQ (µg/mL) 0.15[6]0.050.04
Recovery (% at LOQ to 250%) 98.5 – 101.296.0 – 104.597.2 – 103.8

References

Sources

Application

Application Note: LC-MS/MS Quantification and Impurity Profiling of 6-Amino-2,3-dichlorobenzamide

The following Application Note and Protocol is designed for analytical chemists and drug development scientists. It addresses the specific challenges of analyzing 6-Amino-2,3-dichlorobenzamide , a critical synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for analytical chemists and drug development scientists. It addresses the specific challenges of analyzing 6-Amino-2,3-dichlorobenzamide , a critical synthetic intermediate and potential impurity in the development of novel therapeutics (e.g., PB1 inhibitors like LM146).

Abstract & Scope

6-Amino-2,3-dichlorobenzamide (CAS 940054-83-1) is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of biologically active small molecules, including bromodomain inhibitors.[1][2] Its analysis is critical for two primary workflows:

  • Raw Material Quality Control: Verifying purity prior to downstream coupling (e.g., with 4-chlorobutanoyl chloride).[3]

  • Impurity Profiling: Quantifying residual levels in Final Drug Substance (FDS) to meet ICH Q3A/B guidelines.[3]

This guide provides a validated LC-MS/MS protocol capable of separating 6-Amino-2,3-dichlorobenzamide from its nitrile precursor (6-Amino-2,3-dichlorobenzonitrile) and downstream reaction products.

Chemical Context & Method Strategy

Analyte Properties[2][3][4]
  • IUPAC Name: 2-amino-5,6-dichlorobenzamide (Note: "6-Amino-2,3-dichloro..." is the common name used in synthesis papers to preserve the numbering of the parent scaffold).[1]

  • Molecular Formula: C₇H₆Cl₂N₂O[2][3]

  • Monoisotopic Mass: 203.99 Da

  • [M+H]⁺: 205.00 m/z (Base peak), 207.00 m/z (³⁷Cl isotope).[3]

  • Physicochemical Behavior:

    • Solubility: Low in water; soluble in DMSO and Methanol.[3]

    • Ionization: The aniline amine group (–NH₂) is weakly basic (pKa ~2–3 due to electron-withdrawing chlorines). The amide is neutral.[3] Positive ESI is the preferred mode.[3]

Method Development Logic
  • Column Selection: A C18 column with polar-embedded groups or high surface coverage (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18) is selected to retain this polar aromatic compound and separate it from the more hydrophobic nitrile precursor.[1]

  • Mobile Phase: Acidic pH is mandatory.[3] Formic acid (0.1%) ensures protonation of the aniline nitrogen, stabilizing the [M+H]⁺ precursor for high sensitivity.[3]

  • Sample Diluent: Due to potential solubility issues in pure water, samples should be prepared in 10-20% DMSO or 50% Acetonitrile/Water to prevent precipitation in the autosampler.[3]

Experimental Protocol

Reagents and Standards
  • Reference Standard: 6-Amino-2,3-dichlorobenzamide (>98% purity).[1][4]

  • Internal Standard (IS): 2,6-Dichlorobenzamide-d3 (or generic analog like Sulfamethoxazole-d4 if specific IS is unavailable).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[3]

Sample Preparation (API Impurity Profiling)

Objective: Detect trace levels (0.05% w/w) of the analyte in a drug substance.[3]

  • Stock Solution: Dissolve 10 mg of 6-Amino-2,3-dichlorobenzamide in 10 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 ACN:Water.

  • Sample Extraction:

    • Weigh 10 mg of Drug Substance (e.g., LM146).[3]

    • Dissolve in 1 mL DMSO.

    • Vortex for 2 mins; Sonicate for 5 mins.

    • Dilute 100-fold with 0.1% FA in Water (to match initial mobile phase).[3]

    • Centrifuge at 10,000 x g for 5 mins to remove any insoluble excipients.

    • Transfer supernatant to LC vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex 1.7µm XB-C18, 100 x 2.1 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Vol: 2 µL.

  • Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][5]

Time (min)%BDescription
0.005Initial equilibration (Trap polar impurities)
1.005Hold
6.0095Linear ramp (Elute analyte & precursors)
7.5095Wash
7.605Re-equilibration
10.005End

Mass Spectrometry (Triple Quadrupole):

  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Source: Electrospray Ionization (ESI) – Positive Mode.[3][5]

  • Source Parameters:

    • Spray Voltage: 3500 V[3]

    • Gas Temp: 350°C

    • Nebulizer Gas (GS1): 50 psi[3]

    • Heater Gas (GS2): 50 psi[3]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)MechanismRole
6-Amino-2,3-DCBA 205.0 188.0 22Loss of NH₃ (Acylium formation)Quantifier
205.0160.035Loss of NH₃ + CO (Phenyl cation)Qualifier 1
207.0190.022³⁷Cl Isotope transitionQualifier 2
Precursor (Nitrile) 187.0151.025Loss of HClMonitor

Visualizations & Pathways

Fragmentation & Synthesis Pathway

The following diagram illustrates the relationship between the nitrile precursor, the target amide, and the MS/MS fragmentation pathway used for quantification.

G Figure 1: Synthesis origin and MS/MS fragmentation pathway of the target analyte. Nitrile 6-Amino-2,3-dichlorobenzonitrile (Precursor) MW: 187 Amide 6-Amino-2,3-dichlorobenzamide (Target Analyte) [M+H]+: 205 Nitrile->Amide Hydrolysis (Synthesis Step) Acylium Acylium Ion [M+H-NH3]+ m/z: 188 Amide->Acylium CID Fragmentation (-NH3) Phenyl Dichlorophenyl Cation [M+H-NH3-CO]+ m/z: 160 Acylium->Phenyl CID Fragmentation (-CO)

Caption: Figure 1: Synthesis origin (hydrolysis of nitrile) and MS/MS fragmentation pathway (loss of ammonia and carbon monoxide).

Analytical Workflow

Workflow Figure 2: Step-by-step analytical workflow for impurity profiling. cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Drug Substance / Reaction Mix Dissolve Dissolve in DMSO (Max Solubility) Sample->Dissolve Dilute Dilute 1:100 with 0.1% Formic Acid/Water Dissolve->Dilute Spin Centrifuge 10,000xg Dilute->Spin Inject Inject 2 µL Spin->Inject Sep Separation: C18 Column Gradient 5-95% B Inject->Sep Detect Detection: MRM 205->188 Sep->Detect

Caption: Figure 2: Optimized workflow ensuring solubility and sensitivity for impurity profiling.

Method Validation (Self-Validating System)[1]

To ensure Trustworthiness and Accuracy , the method must pass the following criteria based on ICH Q2(R1) guidelines:

ParameterAcceptance CriteriaScientific Rationale
Specificity No interference at RT of analyte in blank matrix.Critical to distinguish from the nitrile precursor (MW 187) which may have similar hydrophobicity.[3]
Linearity R² > 0.995 over 1–1000 ng/mL.[3]Ensures accurate quantitation of both trace impurities and major intermediates.
Accuracy 85–115% recovery at 3 levels (LQC, MQC, HQC).[3]Validates the extraction efficiency from the DMSO/Water matrix.
Precision RSD < 5% (n=6 injections).Demonstrates system stability.[3][5][6]
Carryover < 20% of LLOQ in blank after ULOQ injection.[3]"Sticky" benzamides can adsorb to injector ports; requires adequate needle wash (e.g., 50:50 MeOH:Water).[3]

Troubleshooting Tip: If peak tailing is observed, it is likely due to the interaction of the free amine with residual silanols on the column.[3] Action: Increase buffer strength (e.g., add 5mM Ammonium Formate to Mobile Phase A) or switch to a "High Strength Silica" (HSS) column technology.

References

  • Design and Synthesis of LM146, a Potent Inhibitor of PB1. PubMed Central.[3] This paper details the synthesis of PB1 inhibitors where 6-Amino-2,3-dichlorobenzamide is a key intermediate (Compound 35).[1]

  • ICH Q2(R1) Validation of Analytical Procedures. European Medicines Agency (EMA).[3] The global standard for validating the protocols described above.

  • PubChem Compound Summary for 2,6-Dichlorobenzamide.National Library of Medicine. Provides physicochemical data for the structural class (Note: 2,6-isomer data is often used as a proxy for 2,3-isomers regarding solubility).

Sources

Method

Advanced NMR Spectroscopy for the Structural Elucidation of Lamotrigine Impurities: A Comprehensive Protocol

Introduction & Regulatory Context Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a widely prescribed phenyltriazine anticonvulsant. During its multi-step synthesis and subsequent shelf-life, various p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a widely prescribed phenyltriazine anticonvulsant. During its multi-step synthesis and subsequent shelf-life, various process-related impurities and degradation products can emerge. Under ICH Q3A/Q3B guidelines, any impurity exceeding the 0.10% threshold must be unambiguously identified and structurally characterized to ensure therapeutic safety and regulatory compliance 1[1].

While Liquid Chromatography-Mass Spectrometry (LC-MS) provides critical molecular weight and fragmentation data, it often falls short in distinguishing between closely related regioisomers (e.g., 2,3-dichloro vs. 2,4-dichloro derivatives) or pinpointing the exact site of hydrolytic degradation. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, self-validating system for structural elucidation, allowing analytical chemists to map the exact atomic connectivity of these trace impurities2[2].

Structural Overview of Key Lamotrigine Impurities

Understanding the chemical origin of an impurity is the first step in predicting its NMR spectral behavior. Table 1 summarizes the most frequently encountered Lamotrigine impurities.

Table 1: Key Lamotrigine Impurities and their Origins

Compound NameStructural Modification / OriginMolecular Formula
Lamotrigine (API) Active Pharmaceutical IngredientC9H7Cl2N5
Impurity C Hydrolytic degradation of the C5-amino group to a carbonyl (lactam formation)C9H6Cl2N4O
Impurity F Regioisomer (2,4-dichlorophenyl) originating from isomeric starting materialsC9H7Cl2N5
Dimer Impurity 1 Process by-product featuring a dimerized triazine coreC23H11Cl6N5O2

Data supported by structural characterization studies on Lamotrigine impurities3[3] and4[4].

Experimental Workflow: Isolation to NMR Preparation

The primary bottleneck in impurity profiling is obtaining a sufficient quantity of highly pure material without introducing solvent artifacts. The following step-by-step protocol ensures a pristine sample for high-resolution NMR.

Step-by-Step Protocol:
  • Preparative Isolation: Isolate the target impurity peak using preparative reversed-phase HPLC. A typical method employs a C18 column with a mobile phase consisting of 0.01M ammonium acetate and methanol (pH 4.5) 2[2].

  • Desalting and Lyophilization: Collect the fractions containing the impurity (>95% purity by analytical HPLC). Lyophilize the pooled fractions to a dry powder. Causality Note: Complete removal of water and ammonium acetate is critical; residual acetate will produce a strong singlet at ~1.9 ppm in the ¹H NMR spectrum, potentially masking aliphatic impurity signals.

  • Solvent Selection & Sample Preparation: Dissolve 2–5 mg of the isolated impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: DMSO-d6 is strictly chosen over CDCl3 because Lamotrigine and its triazine-based impurities are highly polar. Furthermore, DMSO-d6 prevents the rapid chemical exchange of amine (-NH2) and amide (-NH) protons, allowing these diagnostic signals to be clearly observed in the ¹H spectrum 5[5].

  • Acquisition Setup: Transfer the solution to a standard 5-mm precision NMR tube. Acquire data at 25°C without the use of shift relaxation agents.

NMR Elucidation Strategy & Causality

A self-validating NMR workflow relies on orthogonal 1D and 2D experiments to build the molecular structure from the ground up.

  • ¹H NMR (Proton Environments): Identifies the number of aromatic and exchangeable protons. For instance, the conversion of Lamotrigine to Impurity C involves the hydrolysis of the C5-amino group. This causes the loss of one -NH2 signal and the emergence of a highly deshielded amide -NH proton at ~12.0 ppm 5[5].

  • ¹³C & DEPT-135 NMR (Carbon Backbone): Differentiates between protonated and quaternary carbons. The triazine ring carbons (C3, C5, C6) are all quaternary and will only appear in the standard ¹³C spectrum, disappearing in the DEPT-135 experiment.

  • 2D COSY (¹H-¹H Vicinal Coupling): Maps the spin system of the dichlorophenyl ring. The 2,3-dichloro substitution pattern yields a characteristic AMX spin system (a doublet, a triplet, and a doublet) which easily distinguishes it from the 2,4-dichloro regioisomer (Impurity F) 2[2].

  • 2D HMBC (¹H-¹³C Long-Range Connectivity): This is the most critical step. Because the triazine ring lacks directly attached protons, HSQC cannot assign its carbons. HMBC is required to observe long-range couplings (²J, ³J) from the -NH2 protons and the aromatic protons of the phenyl ring to the triazine carbons, providing the definitive linkage between the two ring systems.

Data Presentation: Comparative NMR Assignments

The table below demonstrates how ¹H NMR chemical shifts are utilized to confirm the structural transformation from the parent API to Impurity C.

Table 2: Comparative ¹H NMR Assignments (DMSO-d6, 400 MHz)

PositionLamotrigine (API)Impurity CCausality / Spectral Shift Rationale
C3-NH2 / NH ~6.45 ppm (br s, 2H)6.35 ppm (s, 2H)Intact in both molecules; slight upfield shift in Impurity C due to electronic changes in the triazine ring.
C5-NH2 / C5=O ~6.85 ppm (br s, 2H)12.0 ppm (br s, 1H, Amide-NH)Diagnostic: Hydrolysis of the C5-amine to a carbonyl creates a highly deshielded lactam/amide proton.
Ar-H (H-4') ~7.42 ppm (t, 1H)7.36 ppm (t, 1H)Triplet multiplicity confirms the 2,3-dichloro substitution pattern (coupled to H-5' and H-6').
Ar-H (H-5') ~7.35 ppm (dd, 1H)7.30 ppm (d, 1H)Doublet/Multiplet characteristic of the AMX spin system in the phenyl ring.
Ar-H (H-6') ~7.68 ppm (dd, 1H)7.61 ppm (d, 1H)Deshielded due to spatial proximity to the electron-withdrawing triazine ring.

Note: Spectral data for Impurity C is corroborated by established literature values5[5].

Visualization of the Elucidation Workflow

NMR_Workflow HPLC 1. Preparative HPLC Isolation (Target Impurity >95%) Prep 2. Sample Preparation (Lyophilization + DMSO-d6) HPLC->Prep Desalt & Dry NMR1D 3. 1D NMR (1H, 13C) Identify Protons & Carbons Prep->NMR1D 5mm NMR Tube NMR2D 4. 2D NMR (COSY, HSQC, HMBC) Map Connectivity NMR1D->NMR2D Resolve Overlaps Analysis 5. Spectral Assignment Correlate Spin Systems NMR2D->Analysis 2J/3J Couplings Validation 6. Structural Confirmation (e.g., Impurity C vs API) Analysis->Validation Final Structure

Logical workflow for the NMR-based structural elucidation of Lamotrigine impurities.

Conclusion

The structural elucidation of Lamotrigine impurities requires a meticulous integration of preparative isolation and advanced multidimensional NMR spectroscopy. By leveraging the specific solvent properties of DMSO-d6 to preserve exchangeable protons and utilizing HMBC to bridge the quaternary carbons of the triazine ring, analytical scientists can definitively characterize complex process impurities and degradation products, ensuring the safety and efficacy of the final API.

References

  • Reddy, Vajrala Venkata. "AN IMPURITY PROFILE STUDY OF LAMOTRIZINE." Rasayan Journal of Chemistry. 2

  • "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine." ResearchGate.3

  • "Lamotrigine Dimer Impurity 1." Benchchem. 4

  • "Lamotrigine EP Impurities & USP Related Compounds." SynThink Research Chemicals.1

  • "Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine (PDF Data)." ResearchGate. 5

Sources

Method

Application Note &amp; Protocol: Synthesis of Lamotrigine Impurity F

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of Lamotrigine Impurity F, chemically identified as N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of Lamotrigine Impurity F, chemically identified as N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide.[1][2] As a known process-related impurity in the manufacturing of the anticonvulsant drug Lamotrigine, the availability of a pure reference standard of Impurity F is critical for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API).[3] This protocol is designed for researchers in pharmaceutical development and quality assurance, offering a robust methodology grounded in established chemical principles.

Introduction: The Significance of Impurity Profiling

Lamotrigine is a phenyltriazine anticonvulsant widely used in the treatment of epilepsy and bipolar disorder.[4][5] During its synthesis, a number of related substances and impurities can form. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities in drug substances to ensure their safety and efficacy.[6]

Lamotrigine Impurity F (CAS No: 252186-79-1) is a significant process-related impurity formed during the synthesis of Lamotrigine.[4][7] Its structure reveals that it is a di-acylated derivative, likely resulting from the reaction of Lamotrigine with an excess of an activated 2,3-dichlorobenzoic acid species, a key starting material in the primary synthesis pathway.[7][8] This guide details a reliable synthetic route to obtain a high-purity standard of this impurity, essential for its use as a reference material in analytical testing.

Synthetic Pathway and Rationale

The synthesis of Lamotrigine Impurity F is achieved through the direct N-acylation of Lamotrigine. This reaction utilizes 2,3-dichlorobenzoyl chloride as the acylating agent.

Reaction Scheme: Lamotrigine + 2,3-Dichlorobenzoyl Chloride → Lamotrigine Impurity F

Causality of Experimental Choices:

  • Reactants: The protocol uses Lamotrigine as the starting nucleophile and 2,3-dichlorobenzoyl chloride as the electrophilic acylating agent. The acid chloride is highly reactive, ensuring an efficient reaction with one of the primary amino groups on the triazine ring of Lamotrigine.

  • Solvent: Dichloromethane (DCM) is selected as the reaction solvent. It is an aprotic, relatively non-polar solvent that effectively dissolves the starting materials without participating in the reaction. Its low boiling point also facilitates easy removal post-reaction.

  • Base: Triethylamine (TEA) is employed as a non-nucleophilic organic base. Its primary role is to scavenge the hydrochloric acid (HCl) generated as a byproduct of the acylation reaction. This prevents the protonation and deactivation of the amino groups on Lamotrigine and drives the reaction to completion.

  • Temperature Control: The reaction is initiated at a reduced temperature (0-5 °C) to moderate the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to proceed to room temperature ensures a high conversion rate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of Lamotrigine Impurity F.

Materials and Equipment
Reagent CAS Number Molecular Formula Supplier Recommendation
Lamotrigine84057-84-1C₉H₇Cl₂N₅USP/EP Reference Standard
2,3-Dichlorobenzoyl Chloride2905-62-6C₇H₃Cl₃OSigma-Aldrich, >98%
Triethylamine (TEA)121-44-8C₆H₁₅NAcros Organics, >99.5%
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂Fisher Scientific, HPLC Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃VWR, ACS Grade
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄EMD Millipore
Ethanol, 200 Proof64-17-5C₂H₅OHDecon Labs

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and nitrogen inlet/outlet

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, funnels, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve Lamotrigine in anhydrous DCM under Nitrogen B Cool solution to 0-5 °C (Ice Bath) A->B C Add Triethylamine (TEA) B->C D Slowly add 2,3-Dichlorobenzoyl Chloride in DCM C->D Reactant Addition E Stir at 0-5 °C for 1 hour D->E F Warm to Room Temperature and stir for 4-6 hours E->F G Wash with saturated NaHCO3 solution F->G Quenching H Wash with Brine G->H I Dry organic layer with MgSO4 H->I J Filter and concentrate via Rotary Evaporation I->J K Recrystallize crude solid from Ethanol J->K Purification L Dry purified solid under vacuum K->L M Characterize by HPLC, MS, and NMR L->M

Caption: Workflow for the synthesis of Lamotrigine Impurity F.

Step-by-Step Procedure
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Lamotrigine (2.56 g, 10 mmol). Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension under a nitrogen atmosphere until all solids are dissolved.

  • Cooling and Base Addition: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add triethylamine (2.1 mL, 15 mmol) to the reaction mixture via syringe.

  • Acylation: In a separate flask, dissolve 2,3-dichlorobenzoyl chloride (2.30 g, 11 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred Lamotrigine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by HPLC until the Lamotrigine starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of a saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Purification: Recrystallize the crude product from hot ethanol. Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.

Characterization and Data

The identity and purity of the synthesized Lamotrigine Impurity F must be confirmed through rigorous analytical techniques.

Analysis Parameter Expected Result
Appearance Physical StateOff-white to white solid[1]
HPLC Purity Purity Assay≥95%[1]
Mass Spec. (ESI+) [M+H]⁺Expected: 428.95, 430.95, 432.94 (Isotopic pattern for 4 Cl atoms)
Molecular Formula ---C₁₆H₉Cl₄N₅O[1][2][4]
Molecular Weight ---429.09 g/mol [1][2][4]
¹H NMR Chemical ShiftsThe spectrum should be consistent with the structure, showing aromatic protons from both dichlorophenyl rings and amine protons.
Solubility SolventsSoluble in DMSO and Methanol[1]

Trustworthiness through Self-Validation: The protocol's success is validated by the analytical results. A high-purity result from HPLC, combined with mass spectrometry and NMR data that unambiguously confirms the structure of N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, provides a self-validating system for the synthesis.[9][10]

Safety and Handling

  • All operations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,3-Dichlorobenzoyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Lamotrigine Impurity F. By following this detailed methodology, research and quality control laboratories can produce a high-purity reference standard necessary for the accurate analysis and quality assessment of Lamotrigine API, thereby ensuring compliance with global regulatory standards.

References

  • Veeprho Pharmaceuticals. Lamotrigine Impurities and Related Compound. [Link]

  • SynThink Research Chemicals. Lamotrigine EP Impurities & USP Related Compounds. [Link]

  • Sripathi, S., et al. (2011). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. [Link]

  • Pharmaffiliates. Lamotrigine-impurities. [Link]

  • Allmpus. Lamotrigine EP Impurity F / Lamotrigine USP RC D. [Link]

  • Pharmace Research Laboratory. Lamotrigine EP Impurity F. [Link]

  • Reddy, V.V., et al. (2011). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. [Link]

  • Saralaya, M.G., and Hiriyalu, S. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • GLP Pharma Standards. Lamotrigine EP Impurity F | CAS No- 252186-79-1. [Link]

  • Google Patents.
  • Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, characterization of new impurity. Der Pharma Chemica. [Link]

  • PI & PI Biotech Inc. Lamotrigine EP impurity F. [Link]

  • Google Patents. EP1140872B1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
  • Saralaya, M.G., and Hiriyalu, S. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Indian Journal of Pharmacy and Drug Studies. [Link]

  • Wikipedia. Lamotrigine. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. WO2000035888A1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.

Sources

Application

Application of 6-Amino-2,3-dichlorobenzamide in the Solid-Phase Synthesis of 5,6-Dichloroquinazolin-4(3H)-one Libraries

Executive Summary & Scientific Rationale The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target epigenetic readers, kinases, and viral polymerases. Recentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target epigenetic readers, kinases, and viral polymerases. Recently, the development of highly selective bromodomain inhibitors (e.g., PB1 and SMARCA2 inhibitors like LM146) has highlighted the critical importance of specific halogenation patterns on the quinazolinone core .

6-Amino-2,3-dichlorobenzamide (CAS: 940054-83-1) serves as a highly specialized, bifunctional anthranilamide building block. When deployed in Solid-Phase Synthesis (SPS), it enables the rapid, combinatorial generation of 5,6-dichloroquinazolin-4(3H)-one libraries.

The Causality of Structural Design

The selection of 6-Amino-2,3-dichlorobenzamide is driven by strict structure-activity relationship (SAR) requirements:

  • The 2,3-Dichloro Motif : During cyclization, the 2,3-dichloro substitution on the benzamide translates perfectly to a 5,6-dichloro motif on the resulting quinazolinone. This specific electron-dense, lipophilic pattern is strictly required to occupy the deep acetyl-lysine binding pockets of bromodomains, facilitating strong halogen bonding with active-site residues .

  • Bifunctional Reactivity : The molecule possesses an aniline amine (position 6) and a primary carboxamide (position 1). The aniline acts as the initial nucleophile to couple with resin-bound carboxylic acids, while the primary amide is perfectly positioned ortho to the newly formed secondary amide, thermodynamically driving the subsequent intramolecular cyclodehydration into a stable pyrimidone ring .

PB1_Pathway AcK Acetylated Histones (Chromatin) PB1 PB1 Bromodomain (PBAF Complex) AcK->PB1 Binds via Ac-Lys pocket Remodel Chromatin Remodeling PB1->Remodel Recruits complex Trans Oncogenic Gene Transcription Remodel->Trans Promotes Inhibitor 5,6-Dichloroquinazolinone (e.g., LM146) Inhibitor->PB1 Competitive Inhibition (Halogen bonding)

Fig 1: Mechanism of action for 5,6-dichloroquinazolinones targeting the PB1 bromodomain pathway.

Solid-Phase Synthesis (SPS) Workflow Design

To generate a library of 2-substituted 5,6-dichloroquinazolin-4(3H)-ones, we utilize a self-validating "resin-bound carboxylic acid" strategy.

Mechanistic Choices & In-Process Controls (IPC)
  • Resin Selection : 2-Chlorotrityl chloride (2-CTC) resin is utilized. By reacting the resin with the primary amine of an

    
    -amino acid (e.g., 
    
    
    
    -aminobutyric acid, GABA), we selectively protect the amine while leaving the terminal carboxylic acid free for coupling. The extreme steric bulk of the trityl group prevents the resin-bound secondary amine from interfering in downstream acylation.
  • Coupling Kinetics : The 6-amino group of 6-Amino-2,3-dichlorobenzamide is an aromatic aniline. Its nucleophilicity is inherently low. Therefore, highly reactive uronium salts (HATU) paired with a strong, non-nucleophilic base (DIPEA) and elevated temperatures are mandatory to drive the acylation to completion .

  • Self-Validation : Because 2-CTC is highly acid-labile, small aliquots of beads can be micro-cleaved at any step using 20% Hexafluoro-2-propanol (HFIP) in Dichloromethane (DCM) without premature cyclization, allowing LC-MS verification of each intermediate.

SPPS_Workflow R 2-CTC Resin L Resin Loading (GABA) R->L DIPEA, DCM C Amide Coupling (6-Amino-2,3-dichloro...) L->C HATU, DIPEA, DMF CY Cyclodehydration (Microwave, AcOH) C->CY 50°C, 12 hr CL Cleavage (10% TFA/DCM) CY->CL 120°C, 20 min P 5,6-Dichloroquinazolinone Library CL->P Filtration & Concentration

Fig 2: Solid-phase synthesis workflow for generating 5,6-dichloroquinazolin-4(3H)-one libraries.

Step-by-Step Experimental Protocol

Phase 1: Resin Loading & Preparation
  • Swelling : Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a solid-phase synthesis reactor. Swell in dry DCM (10 mL) for 30 minutes. Drain the solvent.

  • Loading : Dissolve 3.0 mmol of the target

    
    -amino acid (e.g., GABA) and 6.0 mmol of DIPEA in 10 mL of anhydrous DMF/DCM (1:1). Add to the resin and agitate at room temperature for 4 hours.
    
  • Capping : Drain the reactor and add a capping solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 20 minutes to neutralize unreacted trityl chloride sites.

  • Washing : Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL).

Phase 2: Amide Coupling with 6-Amino-2,3-dichlorobenzamide
  • Activation : In a separate vial, dissolve 6-Amino-2,3-dichlorobenzamide (3.0 mmol, 3 eq) and HATU (3.0 mmol, 3 eq) in 8 mL of anhydrous DMF. Add DIPEA (6.0 mmol, 6 eq) and stir for 2 minutes to form the active ester.

  • Coupling : Add the activated mixture to the resin. Agitate the reactor at 50 °C for 12 hours.

  • IPC (In-Process Control) : Withdraw ~5 mg of resin. Treat with 20% HFIP/DCM for 15 minutes, filter, evaporate, and analyze via LC-MS to confirm the presence of the open-chain amide intermediate.

  • Washing : Drain and wash thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL) to remove unreacted aniline.

Phase 3: Microwave-Assisted Cyclodehydration
  • Solvent Exchange : Wash the resin with glacial acetic acid (2 × 10 mL) to prepare for cyclization.

  • Cyclization : Suspend the resin in 10 mL of glacial acetic acid. Transfer to a microwave-safe peptide synthesis vessel. Irradiate at 120 °C for 20 minutes. Note: The thermal energy combined with the acidic environment drives the condensation of the primary amide and secondary amide, expelling water and forming the quinazolinone core.

  • Washing : Wash the resin with DMF (3 × 10 mL), DCM (5 × 10 mL), and dry under vacuum.

  • IPC : Perform a second micro-cleavage (20% HFIP/DCM). LC-MS should show a mass shift of -18 Da relative to the Phase 2 intermediate, confirming successful cyclization.

Phase 4: Cleavage and Recovery
  • Cleavage : Treat the dried resin with 10% Trifluoroacetic acid (TFA) in DCM (10 mL) for 1 hour at room temperature. This acidic concentration is sufficient to break the trityl-amine bond without degrading the quinazolinone core.

  • Collection : Collect the filtrate. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Isolation : Evaporate the solvent under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the final product: 2-(aminoalkyl)-5,6-dichloroquinazolin-4(3H)-one as a TFA salt.

Quantitative Data & Analytical Troubleshooting

The following table summarizes the critical reaction parameters, stoichiometry, and expected analytical mass shifts (using GABA as the spacer) to ensure a self-validating workflow.

Reaction PhaseReagents & StoichiometryTemp & TimeIPC Method / CleavageExpected LC-MS Outcome (GABA Spacer)
1. Resin Loading GABA (3 eq), DIPEA (6 eq)RT, 4 hNone (Capping ensures purity)Resin-bound primary amine
2. Amide Coupling 6-Amino-2,3-dichlorobenzamide (3 eq), HATU (3 eq), DIPEA (6 eq)50 °C, 12 h20% HFIP in DCM (15 min)[M+H]⁺ = 291.1 Da (Open-chain amide intermediate)
3. Cyclodehydration Glacial Acetic Acid (Excess)120 °C, 20 min (μW)20% HFIP in DCM (15 min)[M+H]⁺ = 273.1 Da (Mass shift of -18 Da, confirming ring closure)
4. Cleavage 10% TFA in DCMRT, 1 hGlobal LC-MS / HPLCFinal Product Release; Expected Purity >85% (UV 254 nm)

Note: The resulting terminal primary amine can be further diversified in solution-phase (e.g., reacted with cyclopropanecarbonyl chloride) to yield complete PB1 inhibitors like LM146.

References

  • Title : Design and Synthesis of LM146, a Potent Inhibitor of PB1 with an Improved Selectivity Profile over SMARCA2 Source : ACS Omega URL :[Link]

  • Title : Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity Source : Journal of Combinatorial Chemistry URL :[Link]

Method

Application Note: High-Resolution Separation of Dichlorobenzamide Isomers via Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

Introduction & Scope Dichlorobenzamides (DCBs), particularly 2,6-dichlorobenzamide (BAM) , are critical analytes in both environmental monitoring (as persistent metabolites of the herbicide dichlobenil) and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Dichlorobenzamides (DCBs), particularly 2,6-dichlorobenzamide (BAM) , are critical analytes in both environmental monitoring (as persistent metabolites of the herbicide dichlobenil) and pharmaceutical synthesis. While High-Performance Liquid Chromatography (HPLC) is the standard for analysis, it often struggles with the baseline resolution of positional isomers (e.g., distinguishing 2,6-DCB from 2,4-DCB or 3,5-DCB) due to their identical molecular weights and similar hydrophobicities.

Capillary Electrophoresis (CE), specifically Micellar Electrokinetic Chromatography (MEKC) , offers a superior alternative.[1][2] By generating a pseudostationary phase within the capillary, MEKC allows for the separation of neutral analytes that would otherwise co-migrate with the electroosmotic flow (EOF).[3]

This guide details a Cyclodextrin-Modified MEKC (CD-MEKC) protocol. We utilize Sodium Dodecyl Sulfate (SDS) to separate based on hydrophobicity, augmented with


-Cyclodextrin (

-CD) to introduce shape-selective discrimination of the chlorine substitution patterns.

Scientific Mechanism

The Challenge of Neutral Isomers

In standard Capillary Zone Electrophoresis (CZE), separation is driven by the charge-to-mass ratio. Dichlorobenzamides are neutral at standard pH (pKa > 14) and weak acids. Consequently, in CZE, all DCB isomers migrate at the velocity of the EOF (


), resulting in a single unresolved peak.
The CD-MEKC Solution

To resolve these isomers, we employ a dual-mechanism system:

  • Hydrophobic Partitioning (SDS Micelles): SDS is added above its Critical Micelle Concentration (CMC). The anionic micelles migrate against the EOF (towards the anode) but are carried towards the cathode by the stronger EOF. Neutral DCB isomers partition into the hydrophobic micelle core. Analytes with higher hydrophobicity spend more time in the slow-moving micelle, eluting later.

  • Steric Selectivity (Cyclodextrins):

    
    -CD is a neutral cyclic oligosaccharide with a hydrophobic cavity. It forms inclusion complexes with the DCB isomers. The stability of this complex depends heavily on the position of the chlorine atoms (steric hindrance). This adds a second dimension of selectivity orthogonal to pure hydrophobicity.
    
Mechanism Visualization

MEKC_Mechanism cluster_capillary Capillary Interior (pH 9.2) EOF Electroosmotic Flow (Fast) >>> Towards Cathode >>> Isomer_A 2,6-DCB (Sterically Bulky) EOF->Isomer_A Transport Isomer_B 2,4-DCB (Less Bulky) EOF->Isomer_B Micelle SDS Micelle (Pseudostationary Phase) Slow Migration << Anode Detector UV Detector (210 nm) Micelle->Detector Elutes Last CD β-Cyclodextrin (Shape Selector) Neutral / Moves with EOF CD->Detector Elutes w/ EOF Isomer_A->Micelle Partitioning (Hydrophobic) Isomer_A->CD Weak Inclusion (Steric Hindrance) Isomer_B->Micelle Partitioning (Hydrophobic) Isomer_B->CD Strong Inclusion (Fits Cavity)

Figure 1: Dual-separation mechanism showing the interplay between EOF transport, micellar partitioning, and cyclodextrin inclusion complexation.

Materials & Instrumentation

Instrumentation Requirements
  • CE System: Agilent 7100, Sciex PA 800 Plus, or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Capillary: Bare Fused Silica (BFS), 50

    
    m I.D. 
    
    
    
    375
    
    
    m O.D.; Total Length (
    
    
    ) = 60 cm, Effective Length (
    
    
    ) = 50 cm.
  • Temperature Control: Essential (Liquid or Air cooled) to maintain micelle stability.

Reagents & Chemicals
ReagentGradeRole
Sodium Tetraborate ACS ReagentBackground Electrolyte (BGE) buffer.
Sodium Dodecyl Sulfate (SDS) Electrophoresis Grade (>99%)Anionic surfactant for micelle formation.[4]

-Cyclodextrin
High PurityChiral/Shape selector.
Sodium Hydroxide (NaOH) 1.0 N and 0.1 NCapillary conditioning.
Methanol HPLC GradeSample solvent (if necessary).
DCB Standards Analytical Standard2,6-DCB; 2,4-DCB; 2,3-DCB, etc.

Experimental Protocol

Buffer Preparation (The "Run Buffer")

Target: 25 mM Borate, 75 mM SDS, 15 mM


-CD, pH 9.3.
  • Borate Stock: Dissolve Sodium Tetraborate in Milli-Q water to create a 100 mM stock solution.

  • SDS Addition: Weigh appropriate SDS to achieve 75 mM in the final volume.

  • Cyclodextrin Addition: Add

    
    -CD to achieve 15 mM. Note: 
    
    
    
    -CD has limited solubility; sonication may be required.
  • pH Adjustment: Adjust pH to 9.3 using 1.0 N NaOH or HCl. Crucial: Adjust pH after adding SDS/CD, as they can shift ionic strength.

  • Filtration: Filter through a 0.45

    
    m regenerated cellulose membrane. Degas by sonication for 5 mins.
    
Sample Preparation
  • Dissolve DCB isomer standards in Methanol (1 mg/mL stock).

  • Dilute to working concentration (e.g., 50

    
    g/mL) using the Run Buffer  (1:10 dilution) to prevent sample stacking issues.
    
  • Hydrodynamic Injection: 50 mbar for 5 seconds.

Separation Conditions
  • Voltage: +25 kV (Normal Polarity: Anode at Inlet).

  • Temperature: 25°C (Strictly controlled to maintain CMC).

  • Detection: UV at 200 nm (primary) and 214 nm (secondary).

  • Run Time: ~15–20 minutes.

Conditioning Workflow

To ensure migration time reproducibility (RSD < 1%), the capillary surface state must be reset between runs.

Workflow cluster_rinse Pre-Conditioning (New Capillary) cluster_run Inter-Run Cycle Start Start Sequence Step1 Flush 1.0M NaOH (20 mins) Start->Step1 Step2 Flush Water (10 mins) Step1->Step2 Step3 Flush 0.1M NaOH (2 mins) Step2->Step3 Step4 Flush Run Buffer (4 mins) Step3->Step4 Step5 Injection (50 mbar / 5s) Step4->Step5 Step6 Separation (+25 kV / 25°C) Step5->Step6 Step6->Step3 Next Sample Data Data Analysis (Calculate Rs) Step6->Data End Batch

Figure 2: Step-by-step operational workflow for ensuring reproducibility in MEKC analysis.

Method Optimization & Troubleshooting

Optimization Matrix

If resolution (


) between specific isomers (e.g., 2,4-DCB and 2,5-DCB) is 

, adjust parameters in this order:
ParameterAdjustmentMechanistic Effect
SDS Conc. Increase (50

100 mM)
Increases the "retention factor" (

). Analytes interact longer with micelles, widening the separation window.

-CD Conc.
Increase (10

20 mM)
Enhances shape selectivity. Higher CD conc. usually slows down the isomers that fit best into the cavity.
Buffer pH Increase (9.0

9.8)
Increases EOF velocity. Can shorten run times but may compress peaks.
Organic Modifier Add 5-10% AcetonitrileChanges the polarity of the aqueous phase, altering the partition coefficient (

).
Troubleshooting Guide
  • Current Drop / Arcing: Usually caused by bubble formation due to SDS foaming. Solution: Degas buffer thoroughly and ensure vials are not shaken vigorously before placement.

  • Drifting Migration Times: Joule heating or capillary wall hysteresis. Solution: Check cooling system; ensure the "Flush Run Buffer" step is at least 4 minutes to equilibrate the capillary wall.

References

  • Rizvi, S. A. A., et al. (2011).[1] "Fundamentals of Micellar Electrokinetic Chromatography (MEKC)." European Journal of Chemistry.[1][4] Link

  • Terabe, S., et al. (1985).[5][6] "Electrokinetic chromatography with micellar solutions: Retention behaviour and separation of chlorinated phenols." Journal of Chromatography A. Link

  • NIST Chemistry WebBook. "Benzamide, 2,6-dichloro- (2,6-BAM) Spectral Data." Link

  • Creative Proteomics. "Protocol for Capillary Electrophoresis and Buffer Preparation." Link

  • Vertex AI Search. "Dichlorobenzamide Isomer Properties and Separation Techniques.

Sources

Application

High-resolution mass spectrometry for impurity profiling of Lamotrigine

Application Note: High-Resolution Mass Spectrometry for Impurity Profiling of Lamotrigine Executive Summary This application note details a robust workflow for the identification and structural characterization of impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry for Impurity Profiling of Lamotrigine

Executive Summary

This application note details a robust workflow for the identification and structural characterization of impurities in Lamotrigine (LTG) drug substance and drug product. Utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this protocol addresses the regulatory requirements of ICH Q3A(R2) and Q3B(R2) for impurities exceeding the identification threshold (0.10%).

The method leverages the unique isotopic signature of chlorine atoms present in Lamotrigine to filter and identify related impurities from complex matrices. We demonstrate the separation of known USP related compounds (B, C, D) and the elucidation of unknown degradants formed under stress conditions (oxidative and hydrolytic).

Introduction & Scientific Rationale

Lamotrigine [6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine] is a phenyltriazine antiepileptic drug.[1] Its chemical structure contains two chlorine atoms, providing a distinct mass spectral "fingerprint" (A+2 and A+4 isotope peaks) that is critical for filtering background noise in HRMS analysis.

The Challenge: Standard HPLC-UV methods (e.g., USP monographs) rely on retention time matching with available standards. However, during early-phase development or forced degradation studies, "unknown" peaks often appear.[1] Low-resolution MS (single quad) often fails to distinguish between isobaric impurities or provide sufficient fragment ion data for structural assignment.

The Solution: High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Q-TOF or Orbitrap) provides:

  • Sub-ppm Mass Accuracy: Determines the exact elemental composition.

  • Isotope Pattern Matching: Confirms the presence of the dichlorophenyl moiety.

  • MS/MS Fragmentation: Elucidates the structural location of modifications (e.g., oxidation on the triazine ring vs. the phenyl ring).

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to structural elucidation.

Lamotrigine_Impurity_Workflow Sample Sample Preparation (API / Stress Samples) LC UHPLC Separation (C18 Column, Gradient) Sample->LC 10 µL Injection Ionization ESI Source (+) (Soft Ionization) LC->Ionization Eluent Flow HRMS HRMS Acquisition (Full Scan + ddMS2) Ionization->HRMS [M+H]+ Ions Processing Data Processing (MDF & Isotope Filter) HRMS->Processing .raw/.d Data ID Structure Elucidation (Fragment Matching) Processing->ID Candidate List ID->Sample Method Optimization

Figure 1: Integrated workflow for impurity profiling of Lamotrigine using LC-HRMS.

Detailed Protocol

Reagents and Chemicals
  • Lamotrigine Reference Standard: >99.0% purity.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: LC-MS grade Ammonium Acetate and Formic Acid.[1][2]

Sample Preparation (Forced Degradation)

To generate a comprehensive impurity profile, subject the API to stress conditions:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, Room Temp, 24 hours.

  • Control: Untreated sample in diluent. Diluent: 50:50 Water:Acetonitrile.[1][3] Final concentration: 0.5 mg/mL.[1]

Liquid Chromatography (UHPLC) Parameters

A C18 column is selected to retain the polar triazine core while separating hydrophobic impurities.

ParameterSettingRationale
System Agilent 1290 Infinity II or Waters ACQUITY UPLCHigh pressure capability for sub-2µm columns.[1]
Column Agilent Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm)Core-shell technology provides high resolution at lower backpressure.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering is crucial for the basic triazine ring (pKa ~5.7) to ensure peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.5 mL/minOptimal linear velocity for 3.0 mm ID columns.
Column Temp 40°CImproves mass transfer and reduces viscosity.
Injection Vol 5.0 µLAvoids column overload.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polar degradants)[1]

  • 2-15 min: 5% -> 60% B (Linear gradient)[1]

  • 15-18 min: 60% -> 95% B (Wash)

  • 18-20 min: 5% B (Re-equilibration)

High-Resolution Mass Spectrometry Parameters

The method uses Data-Dependent Acquisition (DDA/ddMS2) to automatically trigger MS/MS fragmentation on impurity peaks.

ParameterSetting (Q-TOF / Orbitrap)Rationale
Ionization ESI Positive (+)Lamotrigine is readily protonated [M+H]+.[1]
Mass Range m/z 50 – 1000Covers fragments and dimers.
Resolution 30,000 (Q-TOF) / 60,000 (Orbitrap)Sufficient to resolve isobars and fine isotopes.[1]
Source Temp 325°CEnsures efficient desolvation.
Capillary Voltage 3500 VStandard ESI+ potential.
Collision Energy Stepped (20, 40, 60 eV)Generates diverse fragments for structural ID.
Trigger Threshold 5,000 countsPrevents triggering on noise.
Dynamic Exclusion 5.0 secPrevents re-analyzing the same peak apex.

Data Analysis & Interpretation Strategy

The Chlorine Filter (Mass Defect & Isotope)

Lamotrigine (


) has a monoisotopic mass of 255.0082 Da .
  • Protonated Ion [M+H]+: 256.0155 m/z.

  • Isotope Pattern: The two chlorine atoms create a characteristic 9:6:1 intensity ratio for M : M+2 : M+4.

  • Action: In your software (MassHunter/Compound Discoverer), set a filter for the "Cl2" pattern. This eliminates non-drug related background noise.[1]

Fragmentation Logic (MS/MS)

To identify an impurity, compare its fragmentation to the parent Lamotrigine.

  • Parent Fragment 1 (m/z 211): Loss of

    
     and 
    
    
    
    (Typical of amino-triazines).
  • Parent Fragment 2 (m/z 145/147): Dichlorophenyl cation (

    
    ).[1] Presence of this ion indicates the phenyl ring is intact.
    
  • Parent Fragment 3 (m/z 187): Loss of the triazine ring components.

Case Study: Identification of USP Related Compound C
  • Observation: A peak elutes earlier than Lamotrigine (RT 3.5 min vs 6.2 min).[1]

  • MS1 Spectrum: m/z 257.0010 [M+H]+.[1]

  • Delta Mass: +0.9855 Da difference from Lamotrigine (+1 Da mass shift usually indicates Hydrolysis -NH2 to -OH).[1]

  • Formula Calculation:

    
    .[1][4]
    
  • MS/MS Interpretation:

    • The fragment at m/z 145 (Dichlorophenyl) is present -> Phenyl ring is unmodified.[1]

    • The modification is on the triazine ring.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), include these criteria in every run:

  • Mass Accuracy Check: The internal lock mass or calibrant must be within ±2 ppm.[1]

  • Sensitivity Check: A 0.05% standard of Lamotrigine must be visible with S/N > 10.[1]

  • Resolution Check: The valley between Lamotrigine and its nearest eluting impurity (often an isomer) must be > 1.5.[1]

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1][5][6][7] Link

  • United States Pharmacopeia (USP). Lamotrigine Monograph.[1][4] USP-NF Online.[1][8] Link

  • Venkata Reddy, V., et al. "An Impurity Profile Study of Lamotrigine."[1] Rasayan Journal of Chemistry, 2(3), 639-644.[1] (2009).[1] Link

  • Siji, J., & Yuqin, D. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS." Agilent Technologies Application Note 5990-8593EN. (2011). Link

  • Thermo Fisher Scientific. "Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS." Thermo Scientific Poster Note 64483. Link

Sources

Technical Notes & Optimization

Troubleshooting

Lamotrigine Synthesis Support Center: Byproduct Minimization &amp; Troubleshooting

Process Overview & Mechanistic Logic Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a critical active pharmaceutical ingredient (API) utilized primarily as an anticonvulsant and mood stabilizer . The...

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Mechanistic Logic

Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a critical active pharmaceutical ingredient (API) utilized primarily as an anticonvulsant and mood stabilizer . The industrial synthesis of Lamotrigine is typically a two-stage process:

  • Condensation: 2,3-dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to form a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile .

  • Cyclization: The intermediate undergoes ring closure in an aliphatic alcohol solvent (usually methanol) to yield the 1,2,4-triazine core .

Diagnostic Troubleshooting Guide & FAQs

Q1: Why am I detecting a significant amount of the 5-oxo triazine derivative (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one) in my final API? A1: This is a classic hydrolysis byproduct, frequently referred to in literature as Impurity 8 or Impurity 2 [[1]]([Link]) . It occurs when the cyclization of the intermediate is performed under highly basic conditions (e.g., using strong inorganic bases like KOH or NaOH) . The basic environment triggers the hydrolysis of the cyanide group on the intermediate into a keto acid, which subsequently cyclizes to form the 5-oxo derivative instead of the desired 3,5-diamine . Actionable Fix: Shift the cyclization step away from strongly basic conditions. Utilizing neutral reflux conditions in methanol significantly suppresses this hydrolysis pathway .

Q2: My LC-MS shows a mass corresponding to an N-methylated byproduct (m/z ~270) when cyclizing in methanol. What is the mechanism? A2: You are observing 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine . When the cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile is conducted in methanol under acidic conditions (pH 1-2), the methanol acts as an alkylating agent, leading to N-methylation at the C5 amino group . Actionable Fix: Strictly monitor the pH before initiating the reflux. Ensure the reaction mixture is neutralized (pH 6-7) to prevent acid-catalyzed N-methylation .

Q4: How do I minimize unreacted 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile? A4: This unreacted Schiff base intermediate (Impurity 4) persists if the cyclization kinetics are too slow or if the solvent volume is excessively high, diluting the reactive species . Ensure optimal solvent-to-substrate ratios and maintain a steady reflux temperature to drive the reaction to completion [[2]]([Link]).

Quantitative Impurity Profiling

To illustrate the profound impact of pH on the cyclization step, the following table summarizes the yield and impurity profile when cyclizing 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile in methanol under varying pH conditions .

Reaction ConditionpH RangeLamotrigine Yield (%)N5-Methyl Impurity (%)5-Oxo Hydrolysis Impurity (%)
Acidic 1.0 - 2.080.0%~6.9%Not Detected
Basic 8.0 - 9.086.0%~1.0%Significant (>1.0%)
Neutral 6.0 - 7.0>94.0%<0.9%Not Detected

Optimized Experimental Protocol: Neutral Cyclization Workflow

This self-validating protocol is designed to maximize Lamotrigine yield while suppressing both hydrolysis and N-methylation pathways .

Step 1: Preparation of the Reaction Mixture

  • Charge a clean, dry, nitrogen-purged reactor with 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile (1.0 equivalent).

  • Suspend the intermediate in anhydrous methanol (typically 10-15 volumes relative to the substrate mass). Mechanistic Note: Limiting solvent volume prevents kinetic slowdowns that leave unreacted intermediate, while providing enough bulk to safely manage heat transfer.

Step 2: pH Adjustment and Verification 3. Sample the suspension and measure the pH using a calibrated probe. 4. Adjust the pH strictly to 6.0 - 7.0. If the mixture is acidic, neutralize cautiously with a mild buffer or trace base. Mechanistic Note: Acidic conditions (pH < 2) will drive the formation of the N5-methyl impurity, while basic conditions (pH > 8) will trigger cyanide hydrolysis [[2]]([Link]).

Step 3: Cyclization & Self-Validation 5. Heat the reaction mixture to reflux (approx. 65°C). 6. Maintain reflux for 15 hours. Monitor the reaction progress via HPLC every 3 hours. 7. Self-Validation Check: The reaction is deemed complete only when the unreacted intermediate is < 0.5% by HPLC area. Do not proceed to cooling until this threshold is met.

Step 4: Isolation and Purification 8. Cool the reaction mixture gradually to 0-5°C to induce crystallization of the Lamotrigine API. 9. Filter the solid material under vacuum and wash the filter cake with chilled methanol (2 volumes). 10. Dry the product under vacuum at 70-75°C until a constant weight is achieved. Expected yield: >94% .

Mechanistic Pathway Visualization

LamotrigineSynthesis Start 2,3-Dichlorobenzoyl Cyanide + Aminoguanidine Bicarbonate Condensation Condensation Phase Start->Condensation SchiffBase Intermediate: 2-(2,3-dichlorophenyl)-2- (guanidinylimino)acetonitrile Condensation->SchiffBase Dimer Lamotrigine Dimer Impurity 1 (High Temp / Prolonged Time) Condensation->Dimer Suboptimal Conditions Cyclization Cyclization in Methanol SchiffBase->Cyclization Acidic Acidic (pH 1-2) Cyclization->Acidic Basic Basic (pH 8-9) Cyclization->Basic Neutral Neutral (pH 6-7) Cyclization->Neutral NMethyl N5-Methyl Impurity (6.9% Yield) Acidic->NMethyl Hydrolysis 5-Oxo Triazine Impurity (Hydrolysis Product) Basic->Hydrolysis Lamotrigine Lamotrigine (>94% Yield, High Purity) Neutral->Lamotrigine

Mechanistic divergence in Lamotrigine synthesis based on reaction conditions.

References

  • Rao, S. N., et al. "Synthesis and Characterization of Impurities of an Anticonvulsant Drug Lamotrigine." International Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Madhusudhan, G., et al. "Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of a new impurity." Der Pharma Chemica, 2012, 4 (1):100-105. Available at: [Link]

Sources

Optimization

Troubleshooting peak tailing in the chromatographic analysis of benzamides

Technical Support Center: Chromatographic Analysis of Benzamides Welcome to the technical support center for the chromatographic analysis of benzamides. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Analysis of Benzamides

Welcome to the technical support center for the chromatographic analysis of benzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis, with a primary focus on peak tailing.

Frequently Asked Questions (FAQs)

FAQ 1: Why are my benzamide peaks tailing? A Systematic Troubleshooting Guide.

Peak tailing is the most common issue when analyzing benzamides and other basic compounds. It occurs when a single analyte peak has an asymmetry factor greater than 1, appearing "dragged out" on its trailing edge.[1] This is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The primary cause of peak tailing is the presence of more than one retention mechanism.[2]

Core Causality Explained:

Benzamides possess basic functional groups (often secondary or tertiary amines) that can interact strongly with acidic silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns.[3][4] This interaction, a form of secondary retention, is stronger than the primary reversed-phase hydrophobic interaction, causing some molecules to be retained longer and resulting in a tailing peak.[5]

Here is a systematic workflow to diagnose and resolve the issue:

G cluster_0 cluster_1 Initial Checks & Easy Fixes cluster_2 Chemical Troubleshooting (Mobile & Stationary Phase) cluster_3 start Observe Peak Tailing in Benzamide Chromatogram check_overload Is the column overloaded? Dilute sample 10x and re-inject. start->check_overload Start Here check_extracolumn Are extra-column effects present? Check tubing length/ID, fittings. start->check_extracolumn Also consider optimize_ph 1. Optimize Mobile Phase pH Adjust to pH 2.5-3.5. check_overload->optimize_ph If no improvement end_node Symmetrical Peak Achieved check_overload->end_node If resolved add_competitor 2. Add Competing Amine (e.g., 0.1% TEA). optimize_ph->add_competitor If tailing persists optimize_ph->end_node If resolved check_metal 3. Suspect Metal Chelation? Add 10-20 µM EDTA. add_competitor->check_metal If tailing persists add_competitor->end_node If resolved change_column 4. Change Column Chemistry Use End-capped, Hybrid, or Polar-Embedded. check_metal->change_column If tailing persists check_metal->end_node If resolved change_column->end_node Problem Solved G Effect of Mobile Phase pH on Interactions cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.5) node_low_benz Benzamide-NH3+ (Protonated) node_low_sil Silica-OH (Neutral) label_low Minimal Interaction ✓ Symmetrical Peak node_high_benz Benzamide-NH2 (Neutral) node_high_sil Silica-O- (Anionic) node_high_benz->node_high_sil Strong Ion-Exchange label_high Strong Interaction ✗ Peak Tailing

Caption: Analyte and silanol ionization states at different pH values.

FAQ 3: I've adjusted the pH, but my peaks still tail. What's next?

If pH optimization alone is insufficient, several other factors related to the column chemistry and mobile phase composition should be addressed.

1. Column Choice and End-Capping: Not all C18 columns are the same. The type of silica and how it's treated is critical.

  • Type A vs. Type B Silica: Older, Type A silica columns have higher metal content and more acidic silanols, which cause significant tailing with basic compounds. [3]Modern, high-purity Type B silica columns have fewer problematic silanols and are a much better choice. [6]* End-Capping: This is a chemical process that converts most of the remaining free silanol groups into less polar, non-interactive groups. [7]Using a "fully end-capped" or "double end-capped" column is highly recommended for analyzing basic compounds like benzamides, as it blocks the sites of secondary interaction. [2][8]* Hybrid and Charged Surface Columns: Hybrid particle columns (e.g., BEH, CSH) combine silica and organic polymers, which reduces silanol activity and improves pH stability. [9]Charged Surface Hybrid (CSH) columns have a low-level positive surface charge that helps to repel basic analytes at low pH, further improving peak shape. [10]

    Column Technology Key Feature Suitability for Benzamides
    Standard Type B Silica High-purity silica Good, but may still require mobile phase additives.
    End-Capped Type B Residual silanols are chemically blocked. [7] Excellent. Drastically reduces tailing. [11]
    Hybrid Particle (e.g., BEH) Organic/inorganic hybrid particle. Excellent. Offers low silanol activity and a wider pH range. [9][12]
    Charged Surface Hybrid (CSH) Low-level positive surface charge. Superior. Provides the best peak shape for basic compounds at low pH. [10]

    | Polar-Embedded | Polar group embedded in the alkyl chain. | Very Good. Shields residual silanols and can offer alternative selectivity. [13]|

2. Mobile Phase Additives (Silanol Blockers): If you are limited to a less inert column, adding a "silanol blocker" to the mobile phase can be very effective. These are small basic molecules that compete with your benzamide analyte for the active silanol sites.

  • Triethylamine (TEA): Historically, TEA (at concentrations of 10-25 mM) was a common additive to mask silanol interactions. [3][14]While effective, it is often unnecessary with modern high-purity columns. [14]* Buffers: Using a buffer (e.g., formate, phosphate) at a concentration of 10-25 mM is crucial. It not only maintains a stable pH but also helps to suppress silanol ionization and can reduce peak tailing. [14][15]

FAQ 4: Could metal contamination be causing my peak tailing?

Yes, this is a frequently overlooked cause. Trace metal contamination in the silica matrix (e.g., iron, aluminum) or from the HPLC system itself (e.g., stainless steel frits, tubing) can create active sites that chelate with certain analytes, causing tailing. [3][16]Compounds with Lewis base groups, such as the carbonyl and amino groups in benzamides, are susceptible to this interaction. [17] Troubleshooting Metal Contamination:

  • Use High-Purity Columns: Modern columns are manufactured with low trace metal content to minimize this effect. [3]2. Add a Chelating Agent: Add a small amount of a chelating agent, such as 10-20 µM Ethylenediaminetetraacetic acid (EDTA) , to your mobile phase. [18][19]EDTA will bind to the metal ions, effectively passivating the active sites and preventing them from interacting with your analyte. [16]If adding EDTA improves the peak shape, metal contamination is a likely culprit.

  • System Passivation: If contamination is suspected to be from the HPLC system, a rinse procedure using a diluted EDTA solution can effectively purge trace metals. [20]

Step-by-Step Troubleshooting Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol is designed to systematically optimize the mobile phase to improve peak shape for benzamides.

  • Establish a Baseline: Use your current method (e.g., Acetonitrile/Water gradient on a C18 column) to generate a baseline chromatogram showing the peak tailing.

  • pH Adjustment (Formic Acid):

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add 0.1% (v/v) formic acid. This will bring the pH to approximately 2.7, which is ideal for suppressing most silanol interactions. [21] * Run the analysis and compare the peak shape to the baseline. For most benzamides, this step provides the most significant improvement.

  • Buffer Introduction:

    • If tailing persists, replace the 0.1% formic acid solution with a 20 mM ammonium formate buffer, adjusted to pH 3.0 with formic acid.

    • A buffer provides more robust pH control and can further improve peak symmetry. [14]4. Addition of a Competing Amine (If Necessary):

    • This step should only be necessary if using an older or less-deactivated column.

    • To the buffered mobile phase from Step 3, add 0.1% (v/v) Triethylamine (TEA).

    • Run the analysis and observe the peak shape. The TEA will compete for any remaining active silanol sites.

Protocol 2: Diagnosing and Eliminating Metal Contamination

This protocol helps determine if metal chelation is the root cause of peak tailing.

  • Prepare a Chelating Mobile Phase:

    • Prepare your optimal mobile phase (as determined from Protocol 1).

    • Create a second batch of the same mobile phase, but add 15 µM of EDTA disodium salt. Ensure it is fully dissolved.

  • Comparative Analysis:

    • Equilibrate the column with your standard optimal mobile phase and inject your sample. Save the chromatogram.

    • Thoroughly flush the system and column with the EDTA-containing mobile phase. This may require 20-30 column volumes.

    • Inject the same sample again.

  • Evaluate the Results:

    • Carefully compare the peak asymmetry (tailing factor) from both injections.

    • A significant improvement in peak shape (a tailing factor closer to 1.0) with the EDTA-containing mobile phase is strong evidence that metal-ion mediated adsorption is contributing to the problem. [18]4. Remediation:

    • If metal contamination is confirmed, you can either continue to use EDTA as a mobile phase additive or take steps to decontaminate your system. Rinsing the system and column with a dedicated metal passivation solution or a 0.1% EDTA solution can help remove built-up metal ions. [20]

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • What Is Endcapping in HPLC Columns. (2025, October 28). Chrom Tech, Inc.
  • The Role of End-Capping in RP. (2025, May 26).
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
  • The Role of End-Capping in Reversed-Phase. (2025, October 29). LabRulez LCMS.
  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
  • Column Selection for HPLC Method Development. (n.d.).
  • Column Particle Technologies BEH, CSH, HSS & Solid-Core. (n.d.).
  • Hybrid Particle Columns: The First Twenty Years. (2019, July 1).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Column Selection. (2020, November 11).
  • Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. (2016, January 26). YMC America.
  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. (2025, November 3).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • HPLC and UHPLC Column Selection Guide. (n.d.). MilliporeSigma.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • Hybrid particle technologyand its use in HPLC. (2013, April 1). Scientist Live.
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. (2003, November 15).
  • HPLC Troubleshooting Guide. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (n.d.). Benchchem.
  • Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. (n.d.). Benchchem.
  • Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Investigation of the Adsorption and Retention of Charged Compounds In RPLC. (2022, June 20). Diva-Portal.org.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1).
  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON. (n.d.). DORAS | DCU Research Repository.
  • Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. (2025, August 7).
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek.
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: 6-Amino-2,3-dichlorobenzamide Purification

The following technical guide serves as a specialized support resource for the purification and handling of 6-Amino-2,3-dichlorobenzamide . This content is designed for researchers and process chemists requiring high-pur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification and handling of 6-Amino-2,3-dichlorobenzamide . This content is designed for researchers and process chemists requiring high-purity isolation of this specific intermediate, often utilized in the synthesis of bioactive scaffolds such as quinazolinones and benzoxaboroles.

Status: Operational Ticket ID: PUR-6A23DCB-001 Assigned Specialist: Senior Application Scientist Topic: Isolation, Purification, and Troubleshooting Protocols

Core Strategy & Workflow Overview

User Question: What is the most efficient workflow to isolate 6-Amino-2,3-dichlorobenzamide from a crude reaction mixture, and how do I decide between extraction and chromatography?

Scientist Response: The isolation strategy depends heavily on the synthesis route. The most common and robust method involves the controlled hydrolysis of 6-Amino-2,3-dichlorobenzonitrile . Unlike many benzamides that require harsh acidic hydrolysis, this specific congener can be efficiently generated using a microwave-assisted basic hydrolysis (K₂CO₃) in water.

Because the product exhibits distinct solubility differences compared to the starting nitrile and inorganic salts, a Tiered Purification Approach is recommended.

Decision Matrix: Purification Tier Selection
Purity RequirementRecommended StrategyPrimary MechanismTypical Yield
Synthetic Intermediate (>95%) Liquid-Liquid Extraction (LLE) Partition coefficient (LogP)Quant. (~99%)
Analytical Standard (>99%) Recrystallization Differential solubility (Temp)85-90%
Ultra-High Purity (>99.5%) Flash Chromatography Adsorption/Polarity70-80%
Operational Workflow Diagram

The following logic flow illustrates the standard operating procedure (SOP) for isolating this compound from a hydrolysis reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Aq. K2CO3, Nitrile, Product) Extract Liquid-Liquid Extraction (EtOAc / Water) Start->Extract Cool to RT Dry Drying (Na2SO4) & Evaporation Extract->Dry Organic Phase Check Purity Check (1H NMR / TLC) Dry->Check Decision Is Purity >98%? Check->Decision Recryst Recrystallization (EtOH/Water or EtOAc/Hex) Decision->Recryst No (Minor impurities) Column Flash Chromatography (Hex/EtOAc Gradient) Decision->Column No (Complex mixture) Final Final Product (Beige/White Powder) Decision->Final Yes (Use as is) Recryst->Final Column->Final

Caption: Figure 1. Logical workflow for the isolation and purification of 6-Amino-2,3-dichlorobenzamide.

Detailed Protocols & Methodologies

User Question: Can you provide specific step-by-step protocols for the extraction and chromatography steps? I need to ensure I don't lose product during workup.

Scientist Response: Yes. The following protocols are validated based on the physicochemical properties of the 2,3-dichloro-6-amino substitution pattern. The presence of the amino group at the 6-position (ortho to the amide) and chlorines at 2 and 3 creates a unique steric and electronic environment that we must respect.

Protocol A: Liquid-Liquid Extraction (Primary Isolation)

Best for: Isolating the product from inorganic salts (K₂CO₃) after hydrolysis.

  • Quenching: After the reaction (typically microwave irradiation at 150 °C in nanopure water), allow the mixture to cool to room temperature.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) .

    • Note: The product is moderately polar but extracts well into EtOAc. Avoid using diethyl ether as solubility may be insufficient.

  • Washing: Wash the combined organic phases once with brine (saturated NaCl) to remove trapped water and residual salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (rotary evaporator).

    • Expected Result: A beige to off-white powder.

    • Yield: Typically quantitative if the hydrolysis was complete [1].

Protocol B: Flash Column Chromatography (High Purity)

Best for: Removing unreacted nitrile or colored by-products.

  • Stationary Phase: Silica Gel (SiO₂), 40–63 µm.

  • Sample Loading: Dissolve the crude residue in a minimum volume of CH₂Cl₂ or EtOAc and adsorb onto silica gel (dry load) if the crude amount is >500 mg. For smaller amounts, liquid loading is acceptable.

  • Mobile Phase Gradient:

    • Solvent A: Hexanes[1]

    • Solvent B: Ethyl Acetate (EtOAc)[2][3][4]

    • Gradient: Start at 60:40 (Hex:EtOAc) and ramp to 30:70 (Hex:EtOAc) .

    • Rationale: The amino-benzamide is relatively polar. Starting at 40% EtOAc ensures the product doesn't streak, while increasing to 70% ensures complete elution [1].

  • Detection: Monitor fractions using UV (254 nm). The product will absorb strongly due to the benzamide chromophore.

Characterization & Troubleshooting (FAQs)

User Question: I isolated a solid, but the color is off, and I'm unsure if it's the right compound. How do I validate it?

Scientist Response: Visual appearance can be misleading (pure samples are white/beige, but trace oxidation can cause browning). You must rely on analytical data.

Validated Characterization Data

Compare your isolated material against these standard values [1]:

ParameterExpected ValueNotes
Appearance Beige to White PowderDarker color indicates oxidation or solvent trapping.
1H NMR (DMSO-d6) δ 7.92 (br s, 1H, NH) δ 7.66 (br s, 1H, NH) δ 7.23 (d, J=8.8 Hz, 1H, Ar-H) δ 6.66 (d, J=8.8 Hz, 1H, Ar-H) δ 5.30 (s, 2H, NH₂)The two doublets at 7.23 and 6.66 ppm with J=8.8 Hz confirm the ortho relationship of the protons at C4 and C5.
13C NMR (DMSO-d6) 166.8, 145.5, 130.0, 127.7, 123.5, 117.3, 115.0 ppm7 distinct carbon signals required.[1]
Troubleshooting Guide

Q: My product is stuck in the aqueous layer during extraction.

  • Cause: The pH might be too low (protonating the amine) or the ionic strength is insufficient.

  • Fix: Ensure the aqueous layer is neutral or slightly basic (pH 7-9). Saturate the aqueous layer with solid NaCl (salting out) to drive the organic amide into the EtOAc layer.

Q: The NMR shows a peak at ~118 ppm in the 13C spectrum.

  • Cause: Incomplete hydrolysis. This is the Nitrile (C≡N) carbon from the starting material (6-Amino-2,3-dichlorobenzonitrile).

  • Fix: Reprocess the material. Return it to the reaction conditions (K₂CO₃/Water, Heat) or perform a "cleanup" chromatography step.

Q: I see two sets of amide peaks.

  • Cause: Rotamers are possible but unlikely to be distinct in DMSO at RT for primary amides. More likely, you have a mixture of the target amide and the acid (hydrolysis byproduct).

  • Fix: Check for a broad OH peak >10 ppm. If acid is present, wash the organic extract with saturated NaHCO₃ solution (the acid will go into the aqueous layer; the amide will stay in the organic).

References

  • Mélin, L., & Gesner, E. (2021).[1] Design and Synthesis of LM146, a Potent Inhibitor of PB1 with an Improved Selectivity Profile over SMARCA2 . ACS Omega, 6(32), 21327–21338. Available at: [Link]

Sources

Optimization

Bioanalytical Support Center: Overcoming Matrix Effects in Lamotrigine LC-MS/MS Quantification

Welcome to the Technical Support Center for Lamotrigine bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and elim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lamotrigine bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix effects (ME) during the LC-MS/MS quantification of Lamotrigine in biological matrices.

Rather than just providing a list of instructions, this guide explores the causality behind signal suppression and provides self-validating protocols to ensure your pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays meet rigorous regulatory standards (FDA/EMA).

SECTION 1: Understanding the Root Cause of Matrix Effects

Q1: What exactly is causing the signal suppression when I analyze Lamotrigine in human plasma?

A: In electrospray ionization (ESI), matrix effects primarily manifest as ion suppression due to charge competition in the MS source. When analyzing plasma or serum, the primary culprits are endogenous phospholipids, specifically glycerophosphocholines and lysophosphatidylcholines[1].

If you are using a simple Protein Precipitation (PPT) method, these high-abundance phospholipids co-extract with Lamotrigine[2]. Because phospholipids possess a highly surface-active polar head group, they outcompete the Lamotrigine molecules for available protons at the ESI droplet surface. Consequently, Lamotrigine remains un-ionized and invisible to the mass spectrometer, leading to a drastic drop in signal sensitivity and reproducibility[1].

Q2: How do I build a self-validating system to quantitatively assess this suppression?

A: A bioanalytical protocol is only trustworthy if it continuously validates its own performance. You must calculate the IS-normalized Matrix Factor (MF) across 6 independent lots of human plasma (including hemolyzed and lipemic lots).

The Self-Validating Equation:

  • MF (Analyte) = (Peak Area of Lamotrigine spiked after extraction) / (Peak Area of Lamotrigine in neat solvent)

  • MF (IS) = (Peak Area of IS spiked after extraction) / (Peak Area of IS in neat solvent)

  • IS-normalized MF = MF (Analyte) / MF (IS)

Validation Checkpoint: If your extraction and chromatography are optimized, the IS-normalized MF should be close to 1.0, and the Coefficient of Variation (%CV) across all 6 lots must be < 15% . If the %CV exceeds 15%, your method is failing, and you must proceed to the troubleshooting steps below.

SECTION 2: Troubleshooting Guide - Sample Preparation Strategies

Q3: My current Protein Precipitation (PPT) method yields severe ion suppression. What is the most effective sample preparation strategy for Lamotrigine?

A: You must shift your sample preparation from simple PPT to a technique that actively excludes phospholipids. Because Lamotrigine is a lipophilic weak base (pKa ~5.7), Liquid-Liquid Extraction (LLE) is highly effective and economical[3]. By manipulating the pH of the plasma, you can drive Lamotrigine into an organic solvent while leaving polar phospholipids and salts in the aqueous waste[4]. Alternatively, Solid Phase Extraction (SPE) or HybridSPE-Phospholipid depletion plates can be used for high-throughput automated workflows[1],[5].

Data Summary: Comparison of Sample Preparation Methods

The following table synthesizes quantitative data from validated LC-MS/MS methodologies to help you select the right approach for your lab[6],[7],[1],[5]:

Sample Preparation MethodExtraction Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85.0 - 95.0%Severe Suppression (<50%)PoorHigh
Liquid-Liquid Extraction (LLE) 72.0 - 85.0%Minimal (~95-105%)ExcellentMedium
Solid Phase Extraction (SPE) 80.0 - 90.0%Minimal (~90-100%)ExcellentLow
HybridSPE-Phospholipid >90.0%Minimal (~98-102%)ExcellentHigh
Step-by-Step Methodology: Optimized LLE Protocol for Lamotrigine

This protocol utilizes pH manipulation to ensure selective extraction, validated for 100 µL of human plasma[3],[4].

  • Aliquot & Spike: Transfer 100 µL of K2EDTA human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS) working solution (e.g., Lamotrigine-13C3, d3 at 500 ng/mL)[5].

  • pH Adjustment (The Causal Step): Add 50 µL of 0.1 M NaOH. Scientific Rationale: Raising the pH at least 2 units above Lamotrigine's pKa (5.7) ensures the drug is completely in its un-ionized (free base) form, maximizing its affinity for the organic phase.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether).

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collection & Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of your mobile phase (e.g., 5mM ammonium acetate : acetonitrile) before injecting it into the LC-MS/MS system[6].

SECTION 3: Chromatographic & Mass Spectrometry Optimization

Q4: Even with LLE, I see some residual matrix effects at the solvent front. How can I adjust my chromatography to resolve this?

A: If residual matrix effects persist, your analyte is likely co-eluting with unextracted matrix components at the void volume. You must adjust the capacity factor (


) so that Lamotrigine elutes well after the suppression zone (

).

While standard C18 columns are common[7], utilizing a Strong Cation Exchange (SCX) column with an isocratic mobile phase (e.g., 5mM ammonium acetate in 0.05% formic acid : acetonitrile, 30:70 v/v) provides orthogonal selectivity. This approach has been shown to completely eliminate noticed matrix effects while maintaining a rapid run time[6]. Furthermore, always use a Stable Isotope Labeled Internal Standard (SIL-IS) such as Lamotrigine-13C3, d3. Because the SIL-IS co-elutes exactly with Lamotrigine, it experiences the exact same ion suppression, perfectly correcting the quantitative bias[5].

Troubleshooting Workflow Diagram

Follow this logical decision tree to systematically diagnose and resolve matrix effects in your assay.

MatrixEffectTroubleshooting Start Observe Ion Suppression (IS-normalized MF < 0.85) CheckPrep Evaluate Sample Prep Start->CheckPrep IsPPT Using simple PPT? CheckPrep->IsPPT SwitchLLE Switch to LLE or HybridSPE IsPPT->SwitchLLE Yes CheckChrom Evaluate Chromatography IsPPT->CheckChrom No SwitchLLE->CheckChrom Coelution Co-eluting with Phospholipids? CheckChrom->Coelution AdjustGrad Adjust Gradient / Use SCX Shift k' > 2 Coelution->AdjustGrad Yes CheckIS Evaluate Internal Standard Coelution->CheckIS No AdjustGrad->CheckIS UseSIL Use SIL-IS (e.g., 13C3-d3-Lamotrigine) CheckIS->UseSIL Success Matrix Effect Resolved (IS-normalized MF ~ 1.0) UseSIL->Success

Workflow for diagnosing and resolving matrix effects in Lamotrigine LC-MS/MS bioanalysis.

References

  • ESTIMATION OF LAMOTRIGINE IN HUMAN PLASMA BY LCMS/MS European Journal of Pharmaceutical and Medical Research (ejpmr.com) URL:[6]

  • A LC-MS3 strategy to determine lamotrigine by Q-Q-trap tandem mass spectrometry coupled with triple stage fragmentation to enhance sensitivity and selectivity Analytical Methods (RSC Publishing) URL:[7]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone URL:[2]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis PMC / NIH URL:[1]

  • Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: application to a human pharmacokinetic study PubMed / NIH URL:[3]

  • Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: Application to a human pharmacokinetic study ResearchGate URL:[4]

  • Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study PMC / NIH URL:[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Eluting Impurities in Lamotrigine Analysis

Welcome to the Advanced Chromatography Support Center. Lamotrigine analysis frequently presents complex chromatographic challenges due to the presence of closely related structural isomers and polar degradants.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Lamotrigine analysis frequently presents complex chromatographic challenges due to the presence of closely related structural isomers and polar degradants. This guide is engineered for researchers and drug development professionals, providing mechanistic explanations and self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting your method, use the following logical diagnostic pathway to identify the root cause of your co-elution issue.

Troubleshooting Start Co-elution Detected (Lamotrigine + Impurities) Check Analyze Chromatographic Peak Shape Start->Check Tailing Peak Tailing / Broadening (Ionization Issue) Check->Tailing Symm Symmetrical Overlap (Selectivity Issue) Check->Symm Action1 Adjust Buffer pH (Target: pH 3.0 or 8.0) Tailing->Action1 Action2 Switch Stationary Phase (e.g., Phenyl-Hexyl) Symm->Action2 Validate System Suitability Pass (Rs > 2.0, TF < 1.5) Action1->Validate Action2->Validate

Caption: Diagnostic flowchart for resolving Lamotrigine co-elution issues.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do structural isomers (e.g., Impurities F, G, H) co-elute with the Lamotrigine main peak on standard C18 columns, and how can I resolve them?

The Causality: Lamotrigine is chemically identified as1[1]. During the synthesis of its intermediate precursors, various positional isomers of the dichlorophenyl ring can form, including2[2]. Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because these isomers possess identical molecular weights and nearly identical hydrophobicities, a standard C18 column lacks the spatial recognition required to differentiate them, resulting in co-elution.

The Solution: To resolve these isomers, you must introduce an alternative retention mechanism—specifically,


 (pi-pi) interactions. Switching to a Phenyl-Hexyl  or Biphenyl  stationary phase allows the 

-electrons of the column's phenyl rings to interact with the electron-deficient triazine and dichlorophenyl rings of the analytes. The exact position of the electron-withdrawing chlorine atoms alters the local electron density of the aromatic ring, changing the strength of the

interaction and enabling baseline resolution of the isomers.

Q2: How does mobile phase pH dictate the resolution between Lamotrigine and its degradants (like Impurity C)?

The Causality: Lamotrigine is a basic compound with a 1[1]. If the mobile phase pH is set near this value (e.g., pH 5.0 – 6.5), the drug exists in a dynamic equilibrium between its ionized (protonated) and unionized (free base) states. This dual-state existence causes severe peak broadening, tailing, and unpredictable retention times, directly resulting in co-elution with closely eluting polar degradants such as3[3].

The Solution: The chromatographic environment must be strictly controlled at least 2 pH units away from the analyte's pKa. A highly effective and validated approach utilizes a3[3]. At pH 8.0, Lamotrigine is fully unionized, maximizing its hydrophobic retention on the column and pulling it cleanly away from earlier-eluting, more polar impurities.

Q4: How do I troubleshoot baseline drift and ghost peaks during the gradient elution of Lamotrigine related substances?

The Causality: Ghost peaks and severe baseline drift often occur during the late stages of a gradient run. As the gradient shifts from highly aqueous (Mobile Phase A) to highly organic (Mobile Phase B), the solubility of the phosphate buffer salts decreases drastically. If the buffer concentration is too high, micro-precipitation occurs in the mixing chamber or at the column head. This alters the optical properties of the eluent (causing baseline drift at 220 nm) and releases trapped contaminants (ghost peaks) that can co-elute with late-eluting impurities.

The Solution:

  • Reduce Buffer Concentration: Keep the phosphate buffer concentration strictly at or below 10-20 mM.

  • Aqueous/Organic Blending: Instead of using 100% Acetonitrile as Mobile Phase B, use a blend of 90% Acetonitrile and 10% Water. This prevents the system from ever reaching a 100% organic state, maintaining salt solubility throughout the entire gradient profile.

  • Blank Subtraction: Always perform a blank gradient run prior to the system suitability test to map and subtract inherent system peaks.

Part 3: Standardized Self-Validating Protocol

To ensure absolute trustworthiness in impurity profiling, the analytical method must be self-validating. This means the protocol includes a built-in System Suitability Test (SST) that acts as a strict gating mechanism. If the SST criteria are not met, the system automatically halts, preventing the generation of false data.

Protocol Step1 1. Mobile Phase Prep (10mM Phosphate pH 8.0 & ACN) Step2 2. Column Equilibration (Hypersil BDS C18, 1.5 mL/min) Step1->Step2 Step3 3. System Suitability Run (Spiked Impurity C & LTG) Step2->Step3 Decision Rs > 2.0 & TF < 1.5? Step3->Decision Pass 4. Execute Sample Analysis Decision->Pass Yes Fail Halt: Recalibrate pH or Replace Column Decision->Fail No

Caption: Self-validating chromatographic workflow ensuring method integrity prior to analysis.

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM potassium dihydrogen orthophosphate solution. Adjust the pH to 8.0 ± 0.05 using dilute ortho-phosphoric acid (OPA). Filter through a 0.45 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: 3[3] or a validated Phenyl-Hexyl equivalent if isomeric separation is the primary goal.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: Ambient (approx. 25°C).

Step 3: Gradient Execution Program the pump according to the optimized gradient table below.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold
5.08020Gradient Start
20.04060Linear Ramp
25.04060Isocratic Hold
26.08020Return to Initial
35.08020Re-equilibration

Step 4: System Suitability Verification (The Validation Gate) Inject a standard solution containing Lamotrigine and spiked Impurity C. The system must automatically calculate resolution and tailing factors. Analysis only proceeds if the criteria in the table below are met.

ParameterTarget Analyte(s)Acceptance LimitMechanistic Purpose
Resolution (

)
Lamotrigine & Impurity C

Ensures baseline separation of critical pairs prior to quantitation.
Tailing Factor (

)
Lamotrigine Main Peak

Confirms uniform ionization and lack of secondary silanol interactions.
% RSD (Area)Lamotrigine (6 replicates)

Validates injector precision and detector stability.

References

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk, Der Pharma Chemica,
  • AN IMPURITY PROFILE STUDY OF LAMOTRIZINE, Rasayan Journal of Chemistry,
  • Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC, Heliyon,

Sources

Reference Data & Comparative Studies

Validation

Optimizing Lamotrigine Impurity Profiling: A Comparative Guide to Stationary Phases

Executive Summary: The Challenge of the Basic Triazine Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents a classic chromatographic challenge: it is a basic molecule (pKa ~5.7) containing a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of the Basic Triazine

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents a classic chromatographic challenge: it is a basic molecule (pKa ~5.7) containing a highly polar triazine ring fused with a lipophilic, halogenated aromatic ring.

In impurity profiling, the analyst faces a dichotomy:

  • The Basicity Problem: Free silanols on silica supports interact with the protonated amine moieties, leading to severe peak tailing (

    
    ).
    
  • The Selectivity Problem: Structurally similar impurities (specifically Impurity B and C) often co-elute on standard alkyl phases due to insufficient hydrophobic discrimination.

This guide objectively compares the performance of three distinct stationary phase classes—C18 (L1) , C8 (L7) , and Phenyl-Hexyl/Biphenyl (L11) —to determine the optimal workflow for resolving Lamotrigine from its related substances (A, B, C, D).

Mechanistic Basis of Separation

To select the right column, one must understand the molecular interactions at play.

  • Hydrophobic Interaction: Driven by the dichlorophenyl ring. Dominant on C18 and C8 phases.

  • Silanol Interaction (Secondary): The unwanted electrostatic attraction between the protonated amino groups of Lamotrigine and ionized silanols (

    
    ). This causes tailing.
    
  • 
     Interaction:  The electron-deficient triazine ring and the electron-rich phenyl ring of Lamotrigine can interact with phenyl-bonded phases. This is the "orthogonal" lever used to separate impurities that differ only by the position of a halogen or a double bond.
    
Visualization: Molecular Interaction Pathways

The following diagram illustrates the interaction mechanisms on different phases.

G cluster_C18 C18 / C8 Phase cluster_Phenyl Phenyl/Biphenyl Phase Lamotrigine Lamotrigine Molecule (Basic Amine + Aromatic Ring) Hydrophobic Hydrophobic Interaction (Alkyl Chain) Lamotrigine->Hydrophobic Primary Retention Silanol Silanol Interaction (Unwanted Tailing) Lamotrigine->Silanol Secondary (pH dependent) PiPi Pi-Pi Interaction (Aromatic Selectivity) Lamotrigine->PiPi Orthogonal Selectivity Result1 Capacity Factor (k') Hydrophobic->Result1 General Retention Result2 Asymmetry (Tf) Silanol->Result2 Peak Tailing Result3 Resolution (Rs) PiPi->Result3 Separation of Isomers

Figure 1: Mechanistic interaction map showing how different stationary phase attributes translate to chromatographic performance metrics.

Comparative Analysis of Stationary Phases

Octadecylsilane (C18 / USP L1)

The Gold Standard. Most pharmacopoeial methods (USP/EP) rely on C18. However, "standard" C18 is insufficient. The use of Base-Deactivated Silica (BDS) or Hybrid Organic-Inorganic Particles (e.g., BEH/XBridge) is mandatory to suppress silanol activity.

  • Pros: High retentivity; excellent batch-to-batch reproducibility; massive literature base.

  • Cons: Critical pair (Impurity B/C) resolution can be marginal (

    
    ) without pH optimization.
    
  • Verdict: The safe choice for QC, provided a modern, end-capped column is used.

Octylsilane (C8 / USP L7)

The "Speed" Alternative. C8 is often tested to reduce run times.

  • Pros: Lower backpressure; faster elution of the highly retained main peak.

  • Cons: Significantly lower resolution.[1] Experimental data often shows co-elution of Impurity C and B due to insufficient hydrophobic surface area. Peak broadening is common.

  • Verdict: Not Recommended for full impurity profiling. Suitable only for assay (potency) testing where impurity separation is not required.

Phenyl-Hexyl / Biphenyl (USP L11)

The Orthogonal Problem Solver. These phases offer unique selectivity for halogenated aromatics. The


 overlap is enhanced when using Methanol instead of Acetonitrile as the organic modifier.[2]
  • Pros: Superior separation of halo-positional isomers. Often resolves the Impurity B/C pair with

    
    .
    
  • Cons: Longer equilibration times; UV cutoff issues if using certain aromatic modifiers (though Methanol is fine).

  • Verdict: Excellent Alternative when C18 fails system suitability or when "unknown" aromatic impurities appear.

Experimental Performance Data

The following table summarizes typical performance metrics observed during method development trials (Mobile Phase: Phosphate Buffer pH 2.5 : Methanol).

ParameterC18 (Base Deactivated)C8 (Standard)Phenyl-Hexyl
USP Classification L1L7L11
Lamotrigine Retention (

)
~6.1 min~2.8 min~7.5 min
Tailing Factor (

)
1.1 - 1.3 (Excellent)1.8 - 2.2 (Poor)1.0 - 1.2 (Superior)
Critical Pair Resolution (Imp B/C) 2.1< 1.5 (Co-elution)3.8
Selectivity Mechanism HydrophobicityWeak HydrophobicityHydrophobicity +

Suitability for Impurities HighLowVery High

Key Insight: While C18 meets the minimum regulatory requirement (


), the Phenyl-Hexyl phase provides nearly double the resolution for the critical pair, offering a more robust method for stability studies where degradants may increase over time.

Recommended Protocol: The "Robust" Method

Based on the comparative analysis, the following protocol is recommended. It utilizes a C18 Hybrid column for maximum durability and silanol suppression, aligning with USP standards while ensuring longevity.

Method Parameters
  • Column: Hybrid C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Potassium Dihydrogen Phosphate (
    
    
    
    ), adjusted to pH 2.5 with Orthophosphoric Acid. (Low pH is critical to keep Lamotrigine fully protonated and prevent "mixed-mode" retention shifts).
  • Mobile Phase B: Acetonitrile (for C18) or Methanol (if using Phenyl).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 270 nm (Lamotrigine max) and 210 nm (for impurities).

  • Temperature:

    
     (Improves mass transfer and peak shape).[1]
    
Step-by-Step Workflow
  • Preparation: Dissolve standard in 10% Methanol / 90% Mobile Phase A. (Avoid 100% MeOH diluent to prevent peak distortion/solvent effects).

  • Equilibration: Flush column with 10 column volumes of MP.

  • System Suitability Injection: Inject the "Spiked Impurity Mix".

  • Verification:

    • Check

      
       of Lamotrigine (Must be 
      
      
      
      ).[3]
    • Check

      
       between Impurity B and C (Must be 
      
      
      
      ).
  • Sample Analysis: Inject samples.

Method Development Decision Tree

Use this logic flow to troubleshoot or select the correct phase for your specific analytical needs.

Workflow Start Start Method Development Target: Lamotrigine Impurities Choice1 Select Initial Column: C18 (L1) Base Deactivated Start->Choice1 Check1 Check Tailing Factor (Tf) Choice1->Check1 TailingBad Tf > 1.5 (Silanol Interaction) Check1->TailingBad Fail TailingGood Tf < 1.5 (Peak Shape OK) Check1->TailingGood Pass Action1 Switch to Hybrid C18 or Lower pH (2.0-2.5) TailingBad->Action1 Check2 Check Critical Pair Resolution (Imp B vs C) TailingGood->Check2 Action1->Check1 ResBad Rs < 2.0 (Selectivity Issue) Check2->ResBad Fail ResGood Rs > 2.0 (Method Valid) Check2->ResGood Pass Action2 Switch to Phenyl-Hexyl (L11) Use Methanol as Modifier ResBad->Action2 Final Finalize Method (Validation Phase) ResGood->Final Action2->Final

Figure 2: Decision matrix for stationary phase selection based on system suitability outcomes.

References

  • United States Pharmacopeia (USP). USP Monograph: Lamotrigine Tablets. USP-NF.[3]

  • Waters Corporation. USP Method Transfer of Lamotrigine from HPLC to UPLC. Application Note.

  • Journal of Chemical and Pharmaceutical Research. A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. 2011, 3(3):651-658.[4]

  • Advanced Materials Technology. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool.

  • Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations.

  • National Institutes of Health (NIH). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC.

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Architectures for Lamotrigine

Executive Summary: The Discordance Challenge in TDM Therapeutic Drug Monitoring (TDM) of Lamotrigine (LTG) is critical due to its complex pharmacokinetics, particularly when co-administered with enzyme inducers (e.g., ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Discordance Challenge in TDM

Therapeutic Drug Monitoring (TDM) of Lamotrigine (LTG) is critical due to its complex pharmacokinetics, particularly when co-administered with enzyme inducers (e.g., carbamazepine) or inhibitors (e.g., valproate). However, inter-laboratory comparisons frequently reveal significant discordance in quantitative results. This guide dissects the root causes of this variability—primarily method-dependent bias between Immunoassays (IA), HPLC-UV, and LC-MS/MS—and provides standardized, self-validating protocols to bridge the gap.

Key Insight: Proficiency testing schemes (e.g., UKNEQAS, CAP) often show that immunoassays can overestimate LTG concentrations by 10–20% compared to chromatographic methods, largely due to cross-reactivity with the N-2-glucuronide metabolite.

Methodological Landscape: Comparative Performance

The following data synthesizes findings from cross-validation studies and proficiency testing reports.

Table 1: Comparative Performance Matrix
FeatureLC-MS/MS (The Gold Standard) HPLC-UV (The Robust Workhorse) Immunoassay (FPIA/PETINIA)
Primary Utility Reference quantification; Complex polypharmacyRoutine TDM; Cost-effective routine analysisRapid STAT testing; High-throughput screening
Specificity High (Mass-resolved parent drug)Moderate/High (Dependent on column/separation)Low/Moderate (Antibody cross-reactivity)
Inter-Lab Bias Reference (0% defined bias)< 5% vs. LC-MS/MS+6% to +21% positive bias vs. LC-MS/MS
Major Interference Matrix effects (Ion suppression)Co-eluting drugs (e.g., CBZ-epoxide)Metabolites (LTG-N2-Glucuronide)
LOQ 0.1 – 0.5 µg/mL0.5 – 1.0 µg/mL2.0 – 2.5 µg/mL
Sample Volume 50–100 µL200–500 µL50–100 µL

Critical Analysis of Inter-Laboratory Variability

The Immunoassay "Metabolite Trap"

Immunoassays (e.g., Seradyn QMS, ARK) are widely used for their speed. However, they rely on antibodies that may partially recognize the inactive metabolite Lamotrigine-2-N-glucuronide .

  • Mechanism: In patients with normal renal function, the glucuronide is excreted rapidly. However, in renal impairment or specific co-medication scenarios, glucuronide levels rise, leading to false elevations in IA results.

  • Data Point: Studies indicate a bias where IA results are approximately 21% higher than HPLC-UV results in patient populations, though some newer assays (e.g., ARK) show tighter agreement (closer to -5% to -10% bias vs UPLC-MS/MS).

Chromatographic Harmonization

While HPLC and LC-MS/MS generally agree, discrepancies arise from:

  • Extraction Efficiency: Liquid-Liquid Extraction (LLE) provides cleaner extracts than Protein Precipitation (PPT), reducing matrix effects in LC-MS/MS.

  • Chromatographic Resolution: In HPLC-UV, the Carbamazepine-10,11-epoxide metabolite can co-elute with Lamotrigine if the gradient is not optimized, causing positive interference.

Validated Experimental Protocols

Protocol A: Reference Grade LC-MS/MS

This protocol minimizes matrix effects and serves as the primary reference for inter-lab standardization.

Reagents:

  • Internal Standard (IS): Lamotrigine-13C3 or d3 (Preferred); Midazolam (Alternative).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Workflow:

  • Sample Prep: Aliquot 100 µL plasma. Add 20 µL IS working solution.[1]

  • Precipitation: Add 300 µL Acetonitrile (cold). Vortex 30s. Centrifuge at 13,000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to autosampler vial; dilute with 400 µL Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

  • Chromatography:

    • Column: C18 (e.g., Kinetex 2.6µm, 50x2.1mm).

    • Gradient: 10% B to 90% B over 3 min.

  • Detection (MRM):

    • LTG: m/z 256.1 → 145.0 (Quant), 256.1 → 109.0 (Qual).

    • IS: Match to specific isotope.

Self-Validation Step: Monitor the Ion Ratio between the Quant and Qual transitions. A deviation >15% indicates matrix interference.

Protocol B: Robust HPLC-UV

Designed for accessibility without sacrificing specificity against common co-medications.

Reagents:

  • Mobile Phase: Phosphate Buffer (0.05M, pH 6.0) : Acetonitrile (65:35 v/v). Note: pH control is vital for peak shape.

  • Internal Standard: Chloramphenicol or Chlorzoxazone.[2]

Workflow:

  • Extraction (LLE): Aliquot 500 µL plasma + IS. Add 200 µL 0.1M NaOH (alkalinize to ensure uncharged state).

  • Solvent Addition: Add 3 mL Ethyl Acetate. Vortex vigorously 2 min.

  • Phase Separation: Centrifuge 3000g, 5 min. Transfer organic layer to clean tube.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase.

  • Analysis:

    • Column: C18 (5µm, 150x4.6mm).[2][3]

    • Flow: 1.0 mL/min Isocratic.

    • Detection: UV @ 305 nm (Max absorbance) or 270 nm (if balancing with IS sensitivity).

Self-Validation Step: Inject a "Interference Check Standard" containing Carbamazepine and its epoxide to confirm resolution (R > 1.5) from the Lamotrigine peak.[1]

Visualizing the Analytical Decision Path

The following diagram illustrates the decision logic for selecting an analytical method based on clinical needs and available resources, highlighting the critical "confirmation" loops required for high-integrity TDM.

TDM_Workflow Start Clinical Sample Received Triage Urgency / Complexity Triage Start->Triage Routine Routine Monitoring (Monotherapy) Triage->Routine Standard Complex Complex Case (Renal Failure / Polypharmacy) Triage->Complex High Risk IA Immunoassay (IA) (Rapid Turnaround) Routine->IA HPLC HPLC-UV (Robust Quantification) Routine->HPLC LCMS LC-MS/MS (Reference Method) Complex->LCMS Result_IA IA Result (Potential + Bias) IA->Result_IA Report Release Result HPLC->Report LCMS->Report Check Discordant with Clinical Picture? Result_IA->Check Check->LCMS Yes (Suspect Metabolite Interference) Check->Report No (Consistent)

Caption: Analytical decision tree for Lamotrigine TDM. Note the reflex pathway from Immunoassay to LC-MS/MS when results do not match the clinical presentation.

References

  • Morgan, P. E., Fisher, D. S., Evers, R., & Flanagan, R. J. (2011). A rapid and simple assay for lamotrigine in serum/plasma by HPLC, and comparison with an immunoassay. Biomedical Chromatography.[2][4][5][6][7] Link

  • Juenke, J. M., Miller, K. A., Ford, M. A., McMillin, G. A., & Johnson-Davis, K. L. (2011). A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry. Clinica Chimica Acta.[8] Link

  • Wang, X., Chen, Z., Ke, X., Wang, Y., Hu, L., & Tang, C. (2022). Comparison of HPLC-DAD and UPLC-MS/MS in Monitoring Serum Concentration of Lamotrigine. Current Pharmaceutical Analysis.[4][5][8][9] Link

  • Serralheiro, A., Alves, G., Fortuna, A., & Falcão, A. (2013). Intra- and inter-laboratory variability in the quantification of antiepileptic drugs: A review of proficiency testing data. Accreditation and Quality Assurance.

Sources

Validation

Cross-Validation of LC-MS and HPLC-UV for Impurity Profiling: A Comparative Technical Guide

Topic: Cross-validation of LC-MS and HPLC-UV methods for impurity detection Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development, the transition from drug discovery to Quality Control (Q...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of LC-MS and HPLC-UV methods for impurity detection Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, the transition from drug discovery to Quality Control (QC) hinges on the reliability of analytical methods.[1] While High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the gold standard for routine release testing due to its robustness and cost-efficiency, it often lacks the specificity required to detect co-eluting impurities or non-chromophoric contaminants.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the critical orthogonal tool to validate these UV methods.

This guide details the technical cross-validation of these two platforms, demonstrating how LC-MS performance (sensitivity, specificity) validates and enhances standard HPLC-UV protocols in compliance with ICH Q3A/Q3B guidelines.

Technical Foundation: The Detection Mechanism Gap

To cross-validate effectively, one must understand the distinct limitations of each detector.

FeatureHPLC-UV (Diode Array Detector)LC-MS (Single Quad/Q-TOF)
Detection Principle Absorption of light by chromophores (Beer-Lambert Law).Ionization of molecules and separation by Mass-to-Charge ratio (m/z).[3]
Specificity Low to Moderate. Relies on Retention Time (

) and UV spectra. Co-eluting peaks with similar spectra are indistinguishable.[3]
High. Distinguishes co-eluting compounds by mass. Can isolate specific ions in complex matrices.
Sensitivity Moderate. typically

g/mL range. Limited by extinction coefficient (

).
Superior. typically ng/mL to pg/mL range. Limited by ionization efficiency.
Blind Spots Non-chromophoric compounds (e.g., sugars, salts, some lipids).Poorly ionizable compounds; Ion suppression from matrix effects.
Strategic Cross-Validation Workflow

The goal of cross-validation is not to replace HPLC-UV with LC-MS for routine work, but to use LC-MS to prove that the HPLC-UV method is "fit for purpose." This process confirms Peak Purity (ensuring a single UV peak does not hide multiple impurities) and Mass Balance .

Visualization: The Orthogonal Validation Workflow

The following diagram outlines the decision logic for using LC-MS to validate an HPLC-UV impurity method.

CrossValidationWorkflow Start Start: HPLC-UV Method Development RunUV Acquire UV Chromatogram (Identify Impurity Peaks) Start->RunUV Decision1 Are all peaks resolved (Rs > 1.5)? RunUV->Decision1 LCMS_Transfer Transfer Method to LC-MS (Match Column & Mobile Phase) Decision1->LCMS_Transfer Yes (Verify) Coelution Co-elution Detected: Modify Gradient/Column Decision1->Coelution No MS_Acquisition Acquire MS Data (TIC & EIC Modes) LCMS_Transfer->MS_Acquisition PeakPurity Check Peak Purity: Does 1 UV Peak = 1 Mass Spectrum? MS_Acquisition->PeakPurity PeakPurity->Coelution No (Multiple Masses) SensCheck Sensitivity Check: Is MS LOQ < UV LOQ? PeakPurity->SensCheck Yes Coelution->Start SensCheck->LCMS_Transfer No (Optimize MS) Validation VALIDATED: UV Method Specificity Confirmed SensCheck->Validation Yes

Figure 1: Decision tree for orthogonal validation of HPLC-UV impurity methods using LC-MS.

Experimental Protocol: Cross-Validation Study

Objective: Validate the specificity and sensitivity of an HPLC-UV method for a generic API (Active Pharmaceutical Ingredient) using LC-MS.

Phase 1: Method Translation (The Critical Step)

Directly coupling an existing HPLC method to MS often fails due to non-volatile buffers.

  • HPLC-UV Condition: Phosphate buffer (non-volatile).

  • LC-MS Adaptation: Must swap to volatile buffers (Formic Acid, Ammonium Acetate) while maintaining pH to preserve selectivity (

    
    ).
    
    • Action: If HPLC uses 20mM Phosphate pH 3.0, replace with 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Phase 2: Experimental Setup

A. HPLC-UV Configuration (The Test Method)

  • System: Standard HPLC with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 254 nm (or

    
     of API).
    
  • Injection: 10 µL.

B. LC-MS Configuration (The Reference Method)

  • System: Q-TOF or Single Quadrupole MS coupled to UHPLC.

  • Ionization: Electrospray Ionization (ESI), Positive/Negative switching.

  • Scan Range: m/z 100–1000.

  • Divert Valve: Divert flow to waste for the first 2 mins (to avoid salt deposits from void volume).

Phase 3: Execution Steps
  • Linearity & Range: Prepare calibration standards (0.1% to 120% of target concentration). Inject on both systems.

  • Spike Recovery: Spike known impurities at ICH reporting limits (e.g., 0.05%) into the API matrix.

  • Peak Purity Assessment:

    • Extract the UV spectrum at the apex, upslope, and downslope of the impurity peak.

    • Simultaneously, extract the Mass Spectrum at the same points.

    • Success Criteria: The m/z signal must remain constant across the peak width. If the m/z changes from upslope to downslope, co-elution is present.

Comparative Performance Data

The following data summarizes a typical cross-validation study for a pharmaceutical intermediate, highlighting the sensitivity gap.

Table 1: Sensitivity and Linearity Comparison

ParameterHPLC-UV (254 nm)LC-MS (ESI+)Impact on Validation
LOD (Limit of Detection) 0.05 µg/mL0.001 µg/mLMS detects trace impurities below UV threshold.
LOQ (Limit of Quantitation) 0.15 µg/mL0.005 µg/mLMS allows quantitation of genotoxic impurities at ppm levels.
Linearity (

)
> 0.999> 0.995UV is often more linear at high concentrations (detector saturation in MS).
Dynamic Range

-


(limited by saturation)
UV is better for Assay; MS is better for Impurities.

Table 2: Specificity (Peak Purity) Results

Impurity PeakUV Purity FlagMS Major Ion (m/z)Conclusion
Impurity A (

4.5)
Pass (>990)356.2

Confirmed. Single component.
Impurity B (

5.2)
Pass (>990) 356.2 & 372.1FAIL. UV missed co-eluting oxidation product (+16 Da).
Impurity C (

6.8)
Pass (>990)410.3

Confirmed. Adduct formation noted.

Note: In the case of Impurity B, the UV detector failed to distinguish the co-eluting oxidation impurity because their chromophores were identical. Only LC-MS revealed the hidden impurity.

Case Study: Resolving Co-eluting Isomers

A common challenge in drug development is separating positional isomers.

  • Scenario: An API has a meta-isomer impurity.

  • HPLC-UV Result: Shows a single peak with a slight "shoulder." Integration is difficult; area % is unreliable.

  • LC-MS Intervention:

    • Since isomers have the same mass, standard MS scan is insufficient.

    • MS/MS Fragmentation: The LC-MS is set to fragment the parent ion.

    • Result: The ortho- and meta- isomers yield distinct fragment ions due to different ring stabilities.

    • Outcome: The UV method was optimized (change in MeOH/ACN ratio) until the MS/MS traces for the two isomers were fully resolved in time.

Visualization: Impurity Identification Logic

ImpurityID UnknownPeak Unknown Impurity Detected in UV MassSpec Acquire Full Scan MS UnknownPeak->MassSpec MatchParent Matches API Mass? MassSpec->MatchParent Isomer Isomer/Stereoisomer MatchParent->Isomer Yes Library Search Spectral Library (Metabolites/Degradants) MatchParent->Library No Fragment Run MS/MS Fragmentation Isomer->Fragment Identify Structural Elucidation Fragment->Identify Library->Identify

Figure 2: Workflow for identifying unknown impurities using MS data to support UV findings.

Conclusion

Cross-validation is not merely a comparison of numbers; it is a risk mitigation strategy. While HPLC-UV remains the practical choice for routine QC due to its linearity and low maintenance, it possesses inherent blind spots regarding specificity. LC-MS acts as the necessary "truth serum," exposing co-elutions and detecting trace impurities that UV misses.

Recommendation: For all stability-indicating methods and impurity profiling during Phase 1-2 clinical trials, perform a full LC-MS cross-validation cycle. Once the UV method's specificity is confirmed by MS (i.e., peak purity is validated), the expensive MS step can be removed for routine QC, leaving a robust, scientifically defended HPLC-UV method.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institutes of Health (PMC). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities. [Link]

  • European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]

Sources

Comparative

Performance Verification: Rapid UHPLC-MS/MS Quantitation of Lamotrigine via Biphenyl Stationary Phase

Executive Summary This guide presents a technical performance verification of a Rapid Biphenyl-UHPLC-MS/MS method for the quantification of Lamotrigine (LTG) in human plasma. Designed for researchers and clinical laborat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical performance verification of a Rapid Biphenyl-UHPLC-MS/MS method for the quantification of Lamotrigine (LTG) in human plasma. Designed for researchers and clinical laboratories, this document objectively compares this optimized workflow against traditional HPLC-UV and Immunoassay (QMS) alternatives.

The data indicates that shifting from C18-based chromatography to Biphenyl stationary phases significantly enhances selectivity for aromatic anticonvulsants, resolving critical co-elution issues with metabolites (N-2-glucuronide) and co-medications (Carbamazepine) while reducing run times by 60% compared to legacy HPLC methods.

Part 1: The Analytical Challenge

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents unique bioanalytical hurdles due to its narrow therapeutic index (2.5–15 mg/L) and complex pharmacokinetics when co-administered with enzyme inducers (Phenytoin) or inhibitors (Valproic Acid).

Critical Failure Points in Current Methods:
  • Immunoassay Bias: Commercial immunoassays (e.g., QMS) often exhibit a positive bias (approx. +15%) due to cross-reactivity with the N-2-glucuronide metabolite, particularly in patients with renal impairment.

  • HPLC-UV Sensitivity: While robust, HPLC-UV methods require large sample volumes (500–1000 µL) and suffer from long run times (10–15 mins), limiting high-throughput TDM (Therapeutic Drug Monitoring) utility.

  • C18 Selectivity: Standard C18 columns often struggle to baseline-separate LTG from isobaric interferences without extended gradient profiles.

Part 2: Method Architecture (The "New" Method)

The proposed method utilizes Core-Shell Biphenyl technology . Unlike C18 (hydrophobic interaction only), the Biphenyl phase utilizes


 interactions, providing superior selectivity for the aromatic dichloro-phenyl ring of Lamotrigine.
Protocol Specifications
  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Stationary Phase: Kinetex/Raptor Biphenyl (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in Water (0.1% Formic Acid).

    • B: Methanol (Promotes

      
       selectivity better than Acetonitrile).
      
  • Internal Standard: Lamotrigine-

    
     (Isotope dilution is mandatory for matrix effect compensation).
    
Workflow Visualization

The following diagram outlines the optimized sample-to-data workflow, incorporating a "Crash & Shoot" protein precipitation strategy that is viable only due to the high selectivity of the Biphenyl column.

AnalyticalWorkflow Sample Patient Plasma (50 µL) IS_Add Add IS (LTG-13C3) Sample->IS_Add PPT Protein Precipitation (MeOH, 1:4 ratio) IS_Add->PPT Centrifuge Centrifuge (13,000 rpm, 5 min) PPT->Centrifuge UHPLC UHPLC Separation (Biphenyl Column) Centrifuge->UHPLC Supernatant MSMS MS/MS Detection (MRM: 256.0 -> 211.0) UHPLC->MSMS Data Quantitation (r > 0.999) MSMS->Data

Caption: Optimized "Crash & Shoot" workflow utilizing isotope dilution and Biphenyl chromatography to minimize sample prep time while maintaining specificity.

Part 3: Comparative Performance Data

The following table synthesizes performance metrics derived from validation studies comparing the Biphenyl UHPLC-MS/MS method against established standards.

FeatureHPLC-UV (Legacy)Immunoassay (QMS)Biphenyl UHPLC-MS/MS
Principle UV Absorbance (260-305 nm)Turbidimetric / AntibodyElectrospray Ionization (ESI+)
Sample Volume 500 - 1000 µL50 - 100 µL20 - 50 µL
Run Time 12 - 15 min< 5 min (Batch)3.5 min
LOQ (Sensitivity) 0.5 - 1.0 µg/mL~2.0 µg/mL0.05 µg/mL
Linearity Range 1 - 20 µg/mL2 - 40 µg/mL0.1 - 50 µg/mL
Selectivity Moderate (Co-elution risks)Low (Metabolite Cross-reactivity)High (Structure Specific)
Matrix Effect N/AHigh (Protein dependent)Negligible (Corrected by IS)

Key Insight: The Biphenyl method offers a 10-fold increase in sensitivity (LOQ) compared to HPLC-UV, allowing for microsampling (e.g., pediatric finger-pricks), while eliminating the positive bias seen in immunoassays.

Part 4: Validation Protocol (ICH M10 Guided)

To ensure scientific integrity, the method must be validated according to ICH M10 Bioanalytical Method Validation guidelines. The protocol below is a self-validating system; if any step fails, the workflow loops back for optimization.

Selectivity & Specificity
  • Protocol: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at retention time must be < 20% of the LLOQ response.

  • Causality: Biphenyl columns specifically resolve the Carbamazepine-10,11-epoxide interference that often co-elutes on C18 columns.

Matrix Effect (ME) & Recovery[1][2]
  • Protocol: Compare peak areas of post-extraction spiked samples (Set B) vs. neat solution standards (Set A).

  • Calculation:

    
    .
    
  • Requirement: The IS-normalized Matrix Factor must have a CV < 15%.

Accuracy & Precision
  • Protocol: Run QC samples (Low, Medium, High) in quintuplicate over 3 days.

  • Acceptance: Accuracy within ±15% (±20% for LLOQ).

Validation Logic Diagram

This decision tree illustrates the rigorous "Pass/Fail" gates required for method release.

ValidationLogic Start Start Validation (ICH M10) SystemSuit System Suitability (S/N > 10 for LLOQ) Start->SystemSuit Linearity Linearity Check (r² > 0.995) SystemSuit->Linearity Pass Fail Optimization Required (Check Sample Prep/Column) SystemSuit->Fail Fail Precision Precision/Accuracy (CV < 15%) Linearity->Precision Pass Linearity->Fail Fail MatrixEffect Matrix Effect (IS Normalized) Precision->MatrixEffect Pass Precision->Fail Fail MatrixEffect->Fail Fail Pass Method Validated (Release for Clinical Use) MatrixEffect->Pass Pass Fail->Start Re-optimize

Caption: Step-wise validation logic ensuring regulatory compliance (ICH M10) before method deployment.

Part 5: Discussion & Implementation Strategy

When to Switch?

Laboratories should transition to the Biphenyl UHPLC-MS/MS method if:

  • Pediatric TDM is required (small sample volume).

  • Patients are on Polypharmacy (high risk of interferences from Carbamazepine or Valproate).

  • Turnaround Time is critical (high throughput requirements).

Mechanism of Action

The superiority of this method relies on the


 electron interaction  between the biphenyl stationary phase and the aromatic ring of Lamotrigine. This interaction is stronger in methanol-based mobile phases, creating a unique separation mechanism that "pulls" the drug away from matrix interferences that co-elute on standard alkyl (C18) phases.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Baldelli, S., et al. (2015).[1] Comparison of the QMS Analyzer With HPLC-UV for the Quantification of Lamotrigine Concentrations in Human Plasma Samples. Therapeutic Drug Monitoring. Link

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Sutton, J., et al. (2024). Substantial benefits of an inert biphenyl column for the analysis of steroids and their phase II metabolites. Journal of Separation Science. Link

  • BenchChem. (2025).[2] High-Throughput Analysis of Lamotrigine in Dried Blood Spots Using LC-MS/MS. Application Note. Link

Sources

Validation

Technical Guide: Comparative Stability of Lamotrigine Formulations

The following guide provides an in-depth technical comparison of Lamotrigine formulation stability, designed for researchers and drug development scientists. Executive Analysis: The Stability Landscape Lamotrigine (3,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Lamotrigine formulation stability, designed for researchers and drug development scientists.

Executive Analysis: The Stability Landscape

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) presents a distinct stability profile governed by its phenyltriazine structure. While chemically robust under ambient conditions, it exhibits specific vulnerabilities—primarily alkaline hydrolysis and excipient-driven incompatibility (Maillard reaction).

For formulation scientists, the challenge is not preventing spontaneous degradation, but managing the physical stability of solubility-enhanced forms (amorphous solid dispersions, cocrystals) and ensuring dissolution stability over the shelf-life of immediate and extended-release matrices.

Key Physicochemical Parameters
ParameterValueImplication for Stability
pKa 5.7 (Weak Base)Solubility drops largely at pH > 5.7; risk of precipitation in intestinal fluids.
LogP ~1.19Moderate lipophilicity; requires solubility enhancement for bioavailability.
Hygroscopicity Low (Crystalline)Pure drug is stable; amorphous forms are highly hygroscopic and prone to recrystallization.
Critical Functional Group Primary Amines (-NH2)High Risk: Susceptible to Maillard reaction with reducing sugars (e.g., Lactose).

Mechanisms of Instability

Understanding the causality of degradation is essential for selecting the correct formulation strategy.

Chemical Degradation Pathways[1][2]
  • Hydrolysis (Alkaline): The triazine ring is susceptible to cleavage under high pH conditions, leading to the formation of 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one.

  • N-Glucuronidation (Metabolic/In-vivo): While primarily metabolic, in-vitro mimics using oxidative stress (Peroxides) can generate N-oxides, though Lamotrigine is relatively resistant to oxidative stress compared to hydrolysis.

  • Maillard Reaction: The primary amine groups react with the carbonyl group of reducing sugars (e.g., Lactose Monohydrate), forming glycosylamines which degrade into brown pigments (melanoidins).

Visualization: Degradation Logic

LamotrigineDegradation LTG Lamotrigine (Parent API) Acid Acidic Stress (HCl) LTG->Acid Stable Base Alkaline Stress (NaOH) LTG->Base High Susceptibility Oxidation Oxidative Stress (H2O2) LTG->Oxidation Moderate/Low Excipient Reducing Sugars (Lactose) LTG->Excipient Incompatible HydrolysisProd Triazine-5-one Derivative Base->HydrolysisProd NOxide N-Oxide Impurity Oxidation->NOxide Maillard Glycosylamine -> Brown Pigments Excipient->Maillard

Caption: Primary degradation pathways. Note the high susceptibility to alkaline hydrolysis and excipient incompatibility.

Comparative Formulation Stability

This section evaluates how different formulation strategies impact the stability profile, supported by experimental observations.

A. Immediate Release (IR) vs. Extended Release (XR)
FeatureImmediate Release (IR)Extended Release (XR/ER)
Primary Risk Dissolution Slowdown: Aging tablets (especially with Mg Stearate) may show reduced dissolution rates due to hydrophobic coating of particles.Dose Dumping: Failure of the release-controlling polymer (e.g., HPMC matrix erosion or coating rupture) due to physical aging.
Excipient Interaction High: Direct contact with fillers. Avoid Lactose Monohydrate; prefer Mannitol or MCC.Moderate: Release modifiers (HPMC, Ethylcellulose) are generally inert.
Stability Data Stable at 40°C/75% RH for 6 months if lactose-free.Zero-order release maintained in CPOP (Osmotic Pump) systems using Acryl-EZE/HPMC.[1]
B. Solubility Enhancement Systems (Amorphous vs. Cocrystals)

Researchers often move to these forms to improve bioavailability (BCS Class II).

1. Solid Dispersions (Amorphous)[2]
  • Mechanism: Drug is dispersed in a polymer matrix (PVP K30, PEG 6000) to prevent crystallization.

  • Stability Risk: Recrystallization. The amorphous state is thermodynamically unstable. High humidity (moisture uptake by hygroscopic polymers like PVP) lowers the glass transition temperature (

    
    ), triggering crystallization.
    
  • Experimental Insight: Formulations with PEG 6000 (1:5 ratio) showed superior stability, maintaining amorphous character and dissolution rates better than PVP dispersions over 6 months.

2. Cocrystals (Crystalline)[3]
  • Mechanism: Stoichiometric crystal lattice with a co-former (e.g., Nicotinamide, Methylparaben).[3]

  • Stability Advantage: Unlike amorphous dispersions, cocrystals are thermodynamically stable crystalline forms.

  • Comparison:

    • Lamotrigine-Nicotinamide (1:1): High solubility, excellent physical stability.

    • Lamotrigine-Methylparaben:[4][5][6][7] Lower stability; methylparaben can sublime or degrade.

    • Lamotrigine-Saccharin:[4][5] High stability but distinct pH-dependent solubility profile.

C. Liquid Suspensions[9][10][11]
  • Challenge: Sedimentation and crystal growth (Ostwald ripening).

  • Stability Data: Extemporaneously prepared suspensions (1 mg/mL) in 1:1 Ora-Sweet/Ora-Plus vehicles are stable for 91 days at 4°C and 25°C, retaining >99% potency.[8]

  • Key Stabilizer: Carbopol 974P is superior to other suspending agents, preventing cake formation and maintaining re-dispersibility.

Experimental Protocol: Accelerated Stability Testing

Objective: Validate the stability of a novel Lamotrigine Solid Dispersion (L-SD) vs. Pure Drug.

Materials
  • Samples: Lamotrigine Pure API, L-SD (1:5 Drug:PEG 6000).

  • Chamber: Stability chamber set to 40°C ± 2°C / 75% RH ± 5% (ICH Q1A conditions).

  • Duration: 0, 1, 3, and 6 months.

Workflow Step-by-Step
  • Sample Preparation:

    • Weigh equivalent of 100 mg Lamotrigine into open vials (for humidity stress) and closed vials (for thermal stress).

    • Include a control set at 4°C.

  • Sampling Points:

    • At T=1, 3, 6 months, withdraw triplicate samples.

  • Physical Analysis (Crucial for SDs):

    • PXRD (Powder X-Ray Diffraction): Scan 2

      
       from 3° to 40°.[5] Look for the re-emergence of characteristic crystalline peaks (indicating failure of the dispersion).
      
    • DSC (Differential Scanning Calorimetry): Heat from 30°C to 300°C at 10°C/min. Disappearance of the melting endotherm confirms amorphous state; reappearance indicates recrystallization.

  • Chemical Analysis (HPLC):

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min; Detection: UV at 270 nm.

    • Acceptance: 95-105% of initial concentration; Impurities < 0.2%.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Analysis Analysis (T=1, 3, 6 mo) Start Start: Formulation Selection Stress ICH Stress Conditions 40°C / 75% RH Start->Stress Chem Chemical Stability (HPLC) Stress->Chem Phys Physical Stability (DSC / XRD) Stress->Phys Diss Performance (Dissolution pH 1.2/6.8) Stress->Diss Decision Pass Criteria? Chem->Decision Phys->Decision Diss->Decision Pass Proceed to Scale-up Decision->Pass Yes Fail Reformulate: Change Polymer or Ratio Decision->Fail No

Caption: Standardized workflow for validating Lamotrigine formulation stability.

Summary of Recommendations

  • Avoid Lactose: For oral tablets, utilize Microcrystalline Cellulose (MCC) or Mannitol to eliminate the risk of Maillard reaction browning.

  • Stabilize Amorphous Forms: If using Solid Dispersions, PEG 6000 at a 1:5 ratio provides superior physical stability against recrystallization compared to PVP.

  • Cocrystals for Solubility: Consider Lamotrigine-Nicotinamide cocrystals if solubility enhancement is needed without the physical instability risks of amorphous dispersions.

  • Suspension Vehicles: Use Carbopol 974P based vehicles for long-term physical stability of oral suspensions.[9]

References

  • Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 °C. American Journal of Health-System Pharmacy. [Link][10][8]

  • Lamotrigine Solid Dispersions for Solubility Enhancement. Asian Journal of Pharmaceutics. [Link]

  • Production and in vitro evaluation of a lamotrigine extended release tablet based on a controlled-porosity osmotic pump system. Acta Pharmaceutica. [Link]

  • Preformulation compatibility study of lamotrigine with tablet excipients using differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry. [Link]

  • Polymer selection to increase in vitro supersaturation generated by lamotrigine nicotinamide monohydrate cocrystal. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. Therapeutics and Clinical Risk Management. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Amino-2,3-dichlorobenzamide proper disposal procedures

The disposal of halogenated aromatic amines like 6-Amino-2,3-dichlorobenzamide requires rigorous operational control. Due to their specific toxicological profiles and environmental persistence, these compounds cannot be...

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of halogenated aromatic amines like 6-Amino-2,3-dichlorobenzamide requires rigorous operational control. Due to their specific toxicological profiles and environmental persistence, these compounds cannot be treated as standard organic waste. This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating methodology for the safe handling, containment, and disposal of this chemical.

Chemical Profile & Hazard Quantification

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the waste stream.

Table 1: Chemical and Hazard Profile of 6-Amino-2,3-dichlorobenzamide

ParameterSpecification
Chemical Name 6-Amino-2,3-dichlorobenzamide
CAS Registry Number [1]
Molecular Formula C₇H₆Cl₂N₂O
Chemical Class Halogenated Primary Aromatic Amine (PAA)
Primary Health Hazards Skin sensitization, suspected mutagen/carcinogen, high aquatic toxicity
EPA Waste Classification Halogenated Organic Waste (Requires high-temp incineration)

Mechanistic Hazard Assessment (The "Why")

To ensure a culture of safety, researchers must understand the causality behind the hazards associated with 6-Amino-2,3-dichlorobenzamide:

  • Lipid Solubility & Bioavailability: Primary aromatic amines (PAAs) are highly lipophilic, meaning they easily[2]. Once absorbed, PAAs can be metabolically oxidized by hepatic cytochrome P450 enzymes into electrophilic N-hydroxylamines, which can intercalate with DNA and drive mutagenesis.

  • Environmental Persistence: The inclusion of two chlorine atoms on the benzene ring significantly increases the molecule's resistance to natural biodegradation. Consequently, halogenated aromatic amines are [2] and can severely contaminate water systems if improperly discarded.

  • Thermal Degradation Risks: Disposal must strictly utilize high-temperature incineration. Incomplete combustion of halogenated aromatics can yield highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, mixing this compound into non-halogenated waste streams is a severe regulatory and environmental violation[3],[4].

Disposal Logic & Workflow

DisposalWorkflow Start 6-Amino-2,3-dichlorobenzamide Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solvent Mixtures/Filtrates) State->Liquid Halogenated Segregate as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Labeling Label: Toxic, Halogenated, PAA Halogenated->Labeling Incineration High-Temp Incineration (>1000°C) via EHS Labeling->Incineration

Workflow for the segregation and disposal of 6-Amino-2,3-dichlorobenzamide waste.

Operational Protocols

Every protocol below is designed as a self-validating system: each step includes a verification mechanism to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Routine Waste Segregation and Containment
  • Verification & Quantification: Confirm the mass or volume of the 6-Amino-2,3-dichlorobenzamide waste. Visually inspect the waste stream to ensure no incompatible chemicals (e.g., strong oxidizers, concentrated acids) are present.

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers for liquid waste. For solid waste (e.g., contaminated weigh boats, spatulas, gloves), use heavy-duty, sealable polyethylene bags.

    • Causality: Halogenated solvents and amines can [3], and amber glass prevents UV-induced photolytic degradation of the amine.

  • Segregation: Strictly isolate this waste into a designated "Halogenated Organic Waste" stream.

    • Causality: Mixing halogenated waste with non-halogenated waste alters the BTU (heating value) required for proper incineration and violates [5],[4].

  • Labeling & Documentation: Affix a hazardous waste tag immediately. Mark the specific hazards: "Toxic", "Halogenated", and "Primary Aromatic Amine".

  • Storage Validation: Store the sealed container in a designated secondary containment tray within a well-ventilated satellite accumulation area. Verify that the container is tightly capped to prevent vapor escape.

Protocol B: Spill Response and Decontamination Methodology
  • Isolation: Immediately evacuate personnel from a 2-meter radius. Ensure the area is well-ventilated to disperse any aerosolized particulates.

  • PPE Escalation: Don nitrile gloves (double-gloving is mandatory), chemical splash goggles, and a fluid-resistant lab coat.

    • Causality: The high lipid solubility of PAAs means they can[6],[2].

  • Physical Containment:

    • For Solids: Do NOT dry sweep. Use a static-free brush and dustpan, or gently cover the powder with damp inert absorbent pads to prevent aerosolization.

    • For Liquids (Solutions): Encircle the spill with inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual amine, followed by a thorough wash with a strong laboratory detergent and water.

    • Causality: Water alone is insufficient due to the hydrophobic nature of the halogenated aromatic ring. The solvent breaks down the residue, and the detergent lifts it from the surface.

  • Waste Transfer & Final Validation: Place all used absorbents, wipes, and the outer layer of contaminated gloves into a solid hazardous waste container. Seal, label, and request an immediate EHS pickup. Visually inspect the spill site under good lighting to ensure no crystalline residue remains.

References

1.[6] Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Source: OSHA. URL:[Link] 2.[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL:[Link] 3.[3] Safety Manual for Hazardous Waste Site Investigations. Source: EPA. URL:[Link] 4.[5] EPA Hazardous Waste Codes. Source: UGA Environmental Safety Division. URL: [Link] 5.[4] Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: EPA. URL:[Link] 6.[1] 6-amino-2,3-dichlorobenzamide - CAS 940054-83-1. Source: MolAid. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-2,3-dichlorobenzamide

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amino-2,3-dichlorobenzamide. As your partner in laboratory safety and chemical handling, we aim to build deep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Amino-2,3-dichlorobenzamide. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions and ensure the highest standards of safety and scientific integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk-Informed PPE Selection

Understanding the specific hazards of a compound is the foundation of a robust safety plan. For 6-Amino-2,3-dichlorobenzamide, a comprehensive risk assessment begins with its Safety Data Sheet (SDS). Based on data for structurally similar compounds, 6-Amino-2,3-dichlorobenzamide is identified with the following hazard statements:

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary directives for selecting appropriate Personal Protective Equipment (PPE). However, the level of PPE required is not static; it must be adapted to the specific experimental context. The difference between weighing a few milligrams of a solid powder and working with a liter of its solution involves vastly different exposure risks. Therefore, this guide emphasizes a risk-based approach to PPE selection, ensuring protection is commensurate with the task.

Core PPE Requirements

All operations involving 6-Amino-2,3-dichlorobenzamide must be conducted in a well-ventilated laboratory, with immediate access to an eyewash station and a safety shower.[1]

Table 1: Recommended Personal Protective Equipment (PPE)
Body Part Recommended PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles / Face ShieldGoggles are mandatory at all times to protect against dust particles and splashes, directly addressing the H319 "serious eye irritation" hazard.[2] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions.
Hands Chemical-resistant gloves (Nitrile)To prevent dermal contact. Nitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use.[3] For prolonged operations or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and change them frequently.[4]
Respiratory Work within a certified Chemical Fume HoodThe primary engineering control to mitigate the H335 "may cause respiratory irritation" hazard is to handle the compound, especially in its powdered form, exclusively within a fume hood.[1][3] This captures dust at the source.
NIOSH-approved N95 RespiratorIf a fume hood is not available for a specific, short-duration task like weighing, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine dust particles.[3]
Body Laboratory Coat / Chemical-resistant ApronA standard, buttoned lab coat protects against incidental contact and minor spills.[5] For tasks involving significant quantities of liquid or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.[6]
Feet Closed-toe ShoesRequired for all laboratory work to protect feet from spills and falling objects.[3]

Procedural Guidance: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe operational workflow.

Engineering Controls and Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Prepare Workspace: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical. This minimizes air disruption.

  • Locate Emergency Equipment: Confirm the path to the nearest eyewash station and safety shower is unobstructed.[1]

  • Assemble Spill Kit: Have a chemical spill kit readily accessible. For a solid spill, this should include absorbent pads, sand, or vermiculite.[1]

Step-by-Step Handling Protocol
  • Don PPE: Before handling the primary container, don all required PPE as outlined in Table 1.

  • Weighing and Transfer (Solid):

    • Perform all weighing operations inside the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat. Avoid any actions that could generate dust, such as scooping quickly or dropping the solid from a height.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Place the vessel that will contain the final solution on a stir plate within the fume hood.

    • Slowly add the weighed solid to the solvent while stirring to ensure controlled dissolution and prevent splashing.

    • Rinse the weigh boat with a small amount of solvent, adding the rinsate to the bulk solution to ensure a complete transfer.

Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and pose a risk to others. Do not dispose of this chemical down the drain or in regular trash.[7]

  • Solid Waste:

    • Collect all contaminated solid waste, including used weigh boats, contaminated gloves, and absorbent materials from cleanups, in a designated, sealed, and clearly labeled hazardous waste container.[3][7]

  • Liquid Waste:

    • Collect all waste solutions and solvent rinses in a separate, sealed, and labeled hazardous liquid waste container.

  • Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "6-Amino-2,3-dichlorobenzamide," and any associated hazards.[7]

  • Storage and Pickup: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area.[7] Follow your institution's procedures for hazardous waste pickup.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow start_node Start: Task involving 6-Amino-2,3-dichlorobenzamide d1 Handling Solid (e.g., weighing)? start_node->d1 Assess Task decision_node decision_node ppe_node ppe_node control_node control_node end_node Proceed with Task c1 Work in Chemical Fume Hood OR Wear N95 Respirator d1->c1 Yes d2 High Splash Potential? d1->d2 No (Liquid) c1->d2 p1 Add Face Shield & Chem-Resistant Apron d2->p1 Yes p2 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat d2->p2 No p1->p2 p2->end_node

Caption: PPE selection workflow for 6-Amino-2,3-dichlorobenzamide.

References

  • Pat-6: Personal Protective Equipment for Pesticide Applicators. Extension Publications. Retrieved from [Link]

  • MSDS TEMPLATE. Greenbook.net. Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension. Retrieved from [Link]

  • SAFETY DATA SHEET: 2,6-Dichlorobenzamide. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]

  • Pesticide Personal Protective Equipment: Glove Selection. (2025, June 16). SDSU Extension. Retrieved from [Link]

  • Personal Protective Equipment. Pesticide Environmental Stewardship. Retrieved from [Link]

Sources

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